molecular formula C28H31N5O B1683965 Nvp-adw742 CAS No. 475488-23-4

Nvp-adw742

Cat. No.: B1683965
CAS No.: 475488-23-4
M. Wt: 453.6 g/mol
InChI Key: LSFLAQVDISHMNB-UHFFFAOYSA-N
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Description

an IGF-I receptor kinase inhibitor

Properties

IUPAC Name

5-(3-phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O/c29-27-26-25(22-9-6-10-24(15-22)34-18-20-7-2-1-3-8-20)17-33(28(26)31-19-30-27)23-13-21(14-23)16-32-11-4-5-12-32/h1-3,6-10,15,17,19,21,23H,4-5,11-14,16,18H2,(H2,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFLAQVDISHMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431367
Record name NVP-ADW742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475488-23-4
Record name ADW-742
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NVP-ADW742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADW-742
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXS2N5862L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

NVP-ADW742: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-ADW742 is a potent and selective, orally active small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2] This document provides an in-depth technical overview of the mechanism of action of this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing the core signaling pathways involved. The primary mode of action of this compound is the inhibition of IGF-1R, leading to the suppression of downstream signaling cascades, most notably the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[3][4][5] Furthermore, this compound has demonstrated the ability to sensitize cancer cells to conventional chemotherapeutic agents, suggesting its potential in combination therapies.[2][4]

Core Mechanism of Action: Targeting the IGF-1R Signaling Pathway

This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding site of the IGF-1R tyrosine kinase, thereby blocking its autophosphorylation and subsequent activation.[1] This inhibition prevents the downstream signaling cascade that is frequently dysregulated in various cancers. The primary pathway affected is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[6][7][8]

Upon activation by its ligands (IGF-1 and IGF-2), IGF-1R recruits and phosphorylates insulin receptor substrate (IRS) proteins. This leads to the recruitment and activation of PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is phosphorylated and activated by PDK1 and mTORC2.[9][10] Activated Akt then phosphorylates a multitude of downstream targets that regulate key cellular processes, including cell cycle progression, proliferation, and apoptosis.[7]

This compound's inhibition of IGF-1R effectively blocks this entire cascade, leading to decreased Akt phosphorylation and activation.[5] This results in the induction of apoptosis and inhibition of cell proliferation in cancer cells that are dependent on the IGF-1R signaling pathway for their survival and growth.[3][11]

Signaling Pathway Diagram

IGF1R_Pathway IGF1 IGF-1/IGF-2 IGF1R IGF-1R IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates NVP_ADW742 This compound NVP_ADW742->IGF1R Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β, Bcl-2) Akt->Downstream Regulates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: this compound inhibits the IGF-1R signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and its synergistic effects with other anti-cancer agents.

Table 1: In Vitro Inhibitory Activity of this compound
Cell LineCancer TypeIC50 (µM)Notes
H526Small Cell Lung Cancer0.1 - 0.4Lacks active SCF/Kit autocrine loops.[12]
SCLC cell linesSmall Cell Lung Cancer0.1 - 0.5Population lacking active SCF/Kit autocrine loops.[5]
SCLC cell linesSmall Cell Lung Cancer4 - 7Population with active SCF/Kit autocrine loops.[12]
DaoyMedulloblastoma11.12[13]
MM cell linesMultiple Myeloma0.1 - 0.5[1]
InsRInsulin Receptor2.8Demonstrates selectivity for IGF-1R over InsR.[1][2]
c-Kitc-Kit Receptor1 - 5Inhibition of SCF-mediated Kit phosphorylation.[5][12]
HER2, PDGFR, VEGFR-2, Bcr-AblVarious Kinases>10Demonstrates high selectivity.[2][14][15]
Table 2: Synergistic Effects of this compound in Combination Therapy
Cell LineCancer TypeCombination AgentEffect
DaoyMedulloblastomaTemozolomideIC50 of Temozolomide decreased from 452.12 µM to 256.81 µM.[13]
SCLC cell linesSmall Cell Lung CancerEtoposide & CarboplatinSynergistically enhanced sensitivity.[2][4]
WBASmall Cell Lung CancerImatinib (STI571) & EtoposideCombination of this compound and Imatinib was superior to this compound alone.[3][4]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Cell Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound, alone or in combination with other drugs, for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.[3]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status.

Protocol:

  • Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[16]

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total IGF-1R, phospho-IGF-1R).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[16]

Apoptosis Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[18]

Protocol:

  • Fix and permeabilize cells treated with this compound and control cells.[19]

  • Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or fluorescently labeled dUTP).[20]

  • The TdT enzyme catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

  • For indirect detection, incubate with a fluorescently labeled anti-BrdU antibody.

  • Counterstain the cell nuclei with a DNA stain (e.g., DAPI or Hoechst).

  • Visualize and quantify the apoptotic cells using fluorescence microscopy or flow cytometry.[18][20]

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment MTT MTT Assay Treatment->MTT Western Western Blot Treatment->Western TUNEL TUNEL Assay Treatment->TUNEL Viability Cell Viability (IC50) MTT->Viability Phosphorylation Protein Phosphorylation Western->Phosphorylation Apoptosis_Analysis Apoptosis Induction TUNEL->Apoptosis_Analysis Mouse_Model Xenograft Mouse Model In_Vivo_Treatment This compound Administration Mouse_Model->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Efficacy Tumor Growth Inhibition Tumor_Measurement->Efficacy

Caption: Workflow for evaluating this compound's anti-cancer effects.

Logical Relationship of this compound's Dual Targeting and Synergy

In certain cancer types, such as a subset of Small Cell Lung Cancers (SCLC), resistance to this compound can be mediated by the activation of alternative survival pathways, such as the c-Kit receptor signaling.[3][5] In these cases, a dual-inhibition strategy is more effective.

Synergistic_Inhibition IGF1R IGF-1R Pathway Akt_Activation Akt Activation IGF1R->Akt_Activation cKit c-Kit Pathway cKit->Akt_Activation NVP_ADW742 This compound NVP_ADW742->IGF1R NVP_ADW742->Akt_Activation Synergistic Inhibition Imatinib Imatinib Imatinib->cKit Imatinib->Akt_Activation Synergistic Inhibition Cell_Survival Cell Survival Akt_Activation->Cell_Survival Apoptosis_Induction Enhanced Apoptosis

References

Nvp-adw742 as a selective IGF-1R tyrosine kinase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to NVP-ADW742 as a Selective IGF-1R Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective, orally active small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] Deregulation of the IGF-1R signaling pathway is a crucial factor in the proliferation and survival of various cancer cells, making it a significant target for therapeutic intervention.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and preclinical efficacy. Detailed experimental protocols for key assays and structured data tables are presented to facilitate further research and development.

Introduction to this compound

This compound, also known as ADW742 or GSK552602A, is a pyrrolo[2,3-d]pyrimidine derivative that acts as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase.[1][3] It has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of preclinical cancer models, both as a single agent and in combination with chemotherapy.[2][4][5]

Chemical Properties:

PropertyValueReference
Chemical Name 5-[3-(Phenylmethoxy)phenyl]-7-[trans-3-(1-pyrrolidinylmethyl)cyclobutyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine[6]
Molecular Formula C28H31N5O[1]
Molecular Weight 453.58 g/mol [1][7]
CAS Number 475488-23-4[1]

Mechanism of Action

This compound selectively inhibits the IGF-1R tyrosine kinase by competing with ATP for its binding site in the catalytic domain of the receptor. This inhibition prevents the autophosphorylation of the receptor upon ligand (IGF-1 or IGF-2) binding, thereby blocking the activation of downstream signaling cascades.[3] The two primary signaling pathways downstream of IGF-1R are the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is crucial for cell survival and inhibition of apoptosis, and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is primarily involved in cell proliferation.[8] By inhibiting IGF-1R, this compound effectively abrogates these pro-survival and proliferative signals.[2]

IGF1R_Pathway IGF-1R Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1/IGF-2 IGF-1/IGF-2 IGF-1R IGF-1R α-subunit β-subunit (Tyrosine Kinase Domain) IGF-1/IGF-2->IGF-1R Binds to α-subunit IRS-1/Shc IRS-1/Shc IGF-1R->IRS-1/Shc Autophosphorylation PI3K PI3K IRS-1/Shc->PI3K Grb2/SOS Grb2/SOS IRS-1/Shc->Grb2/SOS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Survival Cell Survival mTOR->Cell Survival Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation This compound This compound This compound->IGF-1R Inhibits Tyrosine Kinase

Caption: IGF-1R Signaling and this compound Inhibition

Quantitative Data Presentation

In Vitro Kinase Inhibitory Activity

This compound demonstrates high selectivity for IGF-1R over the closely related Insulin Receptor (InsR) and other tyrosine kinases.

Target KinaseIC50 (µM)Selectivity vs. IGF-1RReference
IGF-1R 0.17 -[1]
InsR2.8~16.5-fold[1]
c-Kit>5>29-fold[1]
HER2>10>58-fold[1]
PDGFR>10>58-fold[1]
VEGFR-2>10>58-fold[1]
Bcr-Abl>10>58-fold[1]
In Vitro Anti-proliferative Activity

This compound effectively inhibits the growth of various cancer cell lines.

Cell LineCancer TypeIC50 (µM)NotesReference
Multiple Myeloma (MM) cell linesMultiple Myeloma0.1 - 0.5Serum-stimulated proliferation[7]
H526Small Cell Lung Cancer (SCLC)0.1 - 0.4Lacks active SCF/Kit autocrine loop[9]
H146Small Cell Lung Cancer (SCLC)0.1 - 0.5Lacks active SCF/Kit autocrine loop[9]
WBASmall Cell Lung Cancer (SCLC)4 - 7Has active SCF/Kit autocrine loop[5]
H209Small Cell Lung Cancer (SCLC)4 - 7Has active SCF/Kit autocrine loop[5]
DaoyMedulloblastoma11.12-[5]
In Vivo Efficacy

In a mouse model of multiple myeloma, this compound demonstrated significant anti-tumor activity.

Animal ModelTreatmentOutcomeReference
SCID/NOD mice with MM cells10 mg/kg IP, twice daily for 19 daysSignificantly suppressed tumor growth and prolonged survival[1]
SCID/NOD mice with MM cells50 mg/kg orally, twice daily for 19 daysSignificantly suppressed tumor growth and prolonged survival[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl) to each well.

  • Absorbance Reading: After incubating in the dark at room temperature for at least 2 hours, measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins, such as IGF-1R and Akt.

  • Sample Preparation: Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate 10-50 µg of protein per lane on an SDS-polyacrylamide gel.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% w/v BSA in TBST to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-IGF-1R, phospho-Akt) overnight at 4°C.[3]

  • Washing: Wash the membrane three to four times with TBST for 5 minutes each.[11]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Use an ECL substrate to visualize the protein bands.[11]

Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 30 minutes, followed by permeabilization with 0.2% Triton X-100.[13]

  • TUNEL Reaction: Incubate the samples with a TUNEL reaction mixture containing TdT enzyme and biotin-11-dUTP for 60 minutes at 37°C.[14]

  • Staining: Add Streptavidin-HRP solution and incubate for 30 minutes at 37°C.[14]

  • Visualization: Add DAB substrate and incubate for 10 minutes at room temperature to develop a dark brown color in apoptotic nuclei.[14]

  • Analysis: Observe the stained cells under a light microscope.[15]

Mandatory Visualizations

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Western_Blot Western Blot (Protein Phosphorylation) Treatment->Western_Blot TUNEL_Assay TUNEL Assay (Apoptosis) Treatment->TUNEL_Assay Data_Analysis_1 Data Analysis MTT_Assay->Data_Analysis_1 IC50 Determination Data_Analysis_2 Data Analysis Western_Blot->Data_Analysis_2 Pathway Inhibition Data_Analysis_3 Data Analysis TUNEL_Assay->Data_Analysis_3 Apoptosis Induction Animal_Model Tumor Xenograft Model In_Vivo_Treatment This compound Administration Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Inhibition In_Vivo_Treatment->Tumor_Measurement Survival_Analysis Survival Analysis In_Vivo_Treatment->Survival_Analysis Data_Analysis_4 Data Analysis Tumor_Measurement->Data_Analysis_4 Efficacy Assessment

Caption: Experimental Workflow for this compound

Conclusion

This compound is a highly selective and potent inhibitor of the IGF-1R tyrosine kinase with demonstrated anti-cancer activity in a variety of preclinical models. Its ability to induce apoptosis and inhibit cell proliferation, particularly in tumors dependent on IGF-1R signaling, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The data and protocols presented in this guide are intended to support the ongoing investigation of this compound and other IGF-1R inhibitors in the field of oncology. Although preclinical studies have been extensive, it is noted that this compound was not advanced into clinical development due to toxicity issues observed in the preclinical phase.[16]

References

NVP-ADW742: A Potent and Selective IGF-1R Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

NVP-ADW742 is a small molecule inhibitor that demonstrates high potency and selectivity for the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. This technical guide provides an in-depth overview of its inhibitory activity, the experimental protocols used for its characterization, and its impact on cellular signaling pathways. This information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Quantitative Inhibitory Activity

This compound is an orally active and selective inhibitor of the IGF-1R tyrosine kinase with a half-maximal inhibitory concentration (IC50) of 0.17 μM.[1][2] Its selectivity for IGF-1R is notably higher compared to the closely related Insulin Receptor (InsR), for which it has an IC50 of 2.8 μM, representing a more than 16-fold difference in potency.[2][3] The inhibitor shows minimal activity against a panel of other kinases, including HER2, PDGFR, VEGFR-2, Bcr-Abl, and c-Kit, with IC50 values exceeding 5 or 10 μM for these targets.[2][3][4]

Target KinaseIC50 Value (μM)Fold Selectivity vs. IGF-1R
IGF-1R 0.17 1
InsR2.8>16
c-Kit>5>29
HER2>10>58
PDGFR>10>58
VEGFR-2>10>58
Bcr-Abl p210>10>58

Experimental Protocols

The characterization of this compound's inhibitory activity involves several key experimental methodologies.

Cellular Kinase Assay for IC50 Determination (Capture ELISA)

A cellular kinase assay using a 96-well "Capture ELISA" format is employed to determine the IC50 value of this compound on the autophosphorylation of IGF-1R.[3]

Protocol:

  • NWT-21 cells are seeded in 96-well tissue culture plates and grown to 70-80% confluency in complete growth medium.

  • The cells are then serum-starved for 24 hours in a medium containing 0.5% Fetal Calf Serum (FCS).

  • Following starvation, the cells are incubated with varying concentrations of this compound for 90 minutes.

  • IGF-I (10 ng/mL) is then added to the wells to stimulate the cells for 10 minutes at 37°C.

  • The cells are subsequently washed twice with ice-cold Phosphate Buffered Saline (PBS).

  • Cell lysis is performed at 4°C using 50 μL/well of RIPA buffer.

  • The degree of IGF-1R autophosphorylation is then quantified using the ELISA-based detection system.

Cell Proliferation Assay (MTT Assay)

The effect of this compound on cell growth is assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6]

Protocol:

  • Cells are seeded in 96-well plates.

  • The cells are treated with various concentrations of this compound, often in combination with chemotherapeutic agents.

  • Following a 72-hour incubation period, MTT solution is added to each well.

  • The cells are incubated for a further period to allow for the formation of formazan crystals.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is then measured at a specific wavelength to determine cell viability.

Western Blot Analysis

Western blotting is utilized to analyze the phosphorylation status of IGF-1R and downstream signaling proteins like Akt.[4]

Protocol:

  • Cells are treated with this compound for a specified duration.

  • Cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of the target proteins.

  • After washing, the membrane is incubated with a secondary antibody conjugated to a detection enzyme.

  • The protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by competitively inhibiting the ATP-binding site of the IGF-1R tyrosine kinase, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[5] The IGF-1R pathway plays a crucial role in cell proliferation, survival, and migration.[7]

Upon ligand binding (IGF-1 or IGF-2), IGF-1R autophosphorylates and recruits substrate proteins such as Insulin Receptor Substrate (IRS) and Shc.[8] This leads to the activation of two major signaling pathways:

  • PI3K/Akt Pathway: This pathway is critical for cell survival and is often implicated in resistance to chemotherapy.[5][8]

  • Ras/MAPK Pathway: This pathway is primarily involved in cell proliferation and differentiation.[8]

By inhibiting IGF-1R, this compound effectively blocks the activation of these downstream pathways, leading to anti-proliferative and pro-apoptotic effects in tumor cells.[1][2]

Visualizations

IGF1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K Grb2 Grb2 Shc->Grb2 Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation NVP_ADW742 This compound NVP_ADW742->IGF1R Inhibition IGF1 IGF-1/IGF-2 IGF1->IGF1R

Caption: IGF-1R Signaling Pathway and Inhibition by this compound.

IC50_Determination_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed NWT-21 cells in 96-well plates B Grow to 70-80% confluency A->B C Serum starve for 24h B->C D Incubate with this compound (90 min) C->D E Stimulate with IGF-1 (10 min) D->E F Wash with PBS E->F G Lyse cells F->G H Quantify p-IGF-1R via ELISA G->H I Calculate IC50 H->I

Caption: Experimental Workflow for IC50 Determination of this compound.

References

NVP-ADW742: A Technical Guide to its Interruption of the PI3K-Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of NVP-ADW742 on the PI3K-Akt signaling pathway. This compound is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase.[1] Its mechanism of action involves the direct inhibition of IGF-1R, leading to the downstream suppression of the critical PI3K-Akt signaling cascade, which plays a central role in cell proliferation, survival, and resistance to therapy in various cancers.[2][3][4][5]

Mechanism of Action

This compound exerts its biological effects by targeting the tyrosine kinase domain of IGF-1R. Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, creating docking sites for intracellular signaling molecules, most notably the Insulin Receptor Substrate (IRS) proteins. Phosphorylated IRS then recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K, in turn, phosphorylates Phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B) at the cell membrane. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell growth, proliferation, and survival, while inhibiting apoptosis.

This compound, by inhibiting the initial autophosphorylation of IGF-1R, effectively blocks this entire signaling cascade at its origin. This leads to a reduction in phosphorylated Akt (p-Akt) levels and subsequent downstream effects.[6][7][8]

This compound's Inhibition of the PI3K-Akt Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates NVP_ADW742 This compound NVP_ADW742->IGF1R Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β, Bcl-2) Akt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis

Figure 1: this compound inhibits IGF-1R, blocking the PI3K-Akt pathway.

Quantitative Data

The efficacy of this compound has been quantified in numerous studies across various cancer cell lines. The following tables summarize key quantitative data regarding its inhibitory concentrations and effects on cell viability.

Table 1: Inhibitory Concentration (IC50) of this compound

Target/ProcessCell LineIC50 ValueReference
IGF-1R Kinase Activity-0.17 µM[6]
IGF-1R AutophosphorylationH526 (SCLC)~0.1 - 0.2 µM[4]
Insulin Receptor (InsR)-2.8 µM[6]
c-Kit->5 µM[6]
HER2, PDGFR, VEGFR-2, Bcr-Abl->10 µM[6]
IGF-1 Mediated GrowthH526 (SCLC)0.2 - 0.4 µM[4]
Serum-Stimulated Cell ProliferationMultiple Myeloma Cell Lines0.1 - 0.5 µM[9]
IGF-1R-mediated ProliferationDaoy (Medulloblastoma)11.12 µmol/l[8]

Table 2: Effect of this compound on Cell Growth and Apoptosis

Cell LineTreatmentEffectReference
SCLC Cell LinesThis compoundInhibition of cell growth[1]
SCLC Cell LinesThis compound + Etoposide/CarboplatinSynergistic enhancement of sensitivity to chemotherapy[3]
WBA (SCLC)This compound + Imatinib + EtoposideMarked enhancement of cytotoxic response[2]
Daoy (Medulloblastoma)This compound (2 µmol/l) + TemozolomideDecreased IC50 of temozolomide from 452.12 to 256.81 µmol/l[8]
Daoy (Medulloblastoma)This compound + TemozolomideEnhanced apoptosis from 16.18% to 23.20%[8]
HL-60 (AML)This compoundInduction of apoptosis[7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of this compound's effects.

Cell Growth and Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound, chemotherapeutic agents, or a combination, in complete medium. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine IC50 values using appropriate software. The Chou-Talalay multiple-drug-effect equation can be used to analyze synergy.[3]

MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound and/or other agents A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Analyze data (IC50, Synergy) G->H

Figure 2: A generalized workflow for the MTT cell viability assay.
Western Blot Analysis for Protein Phosphorylation

Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel and applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, cleaved PARP).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.[2]

Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Image Analysis G->H

Figure 3: A standard workflow for Western blot analysis.
Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Prepare cells (either from culture or tissue sections) and fix them.

  • Permeabilization: Permeabilize the cells to allow entry of the labeling reagents.

  • TdT Labeling: Incubate the cells with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdU-labeled). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.

  • Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.[3]

Conclusion

This compound is a well-characterized inhibitor of IGF-1R that effectively downregulates the PI3K-Akt signaling pathway. This mechanism of action translates to potent anti-proliferative and pro-apoptotic effects in various cancer models. Furthermore, its ability to sensitize cancer cells to conventional chemotherapy highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and investigating the broader implications of IGF-1R and PI3K-Akt pathway inhibition in oncology.

References

Unlocking Apoptosis: A Technical Guide to the Proapoptotic Effects of NVP-ADW742

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the proapoptotic effects of NVP-ADW742, a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). By elucidating its mechanism of action, this document serves as a comprehensive resource for professionals engaged in oncology research and the development of novel cancer therapeutics. This compound has demonstrated significant potential in sensitizing various cancer cell lines to the effects of conventional chemotherapy, primarily by dismantling the pro-survival signaling cascades orchestrated by the IGF-1R.

Core Mechanism of Action: Inhibition of the IGF-1R Signaling Pathway

This compound exerts its proapoptotic effects by selectively targeting the tyrosine kinase activity of IGF-1R.[1] The IGF-1R signaling pathway is a critical mediator of cell growth, proliferation, and survival in many cancer types.[2] Its activation by ligands such as IGF-1 and IGF-2 triggers a cascade of downstream signaling events, most notably through the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[3] This pathway is central to inhibiting apoptosis and promoting cell survival.[3]

This compound's inhibition of IGF-1R kinase activity disrupts these survival signals, leading to the dephosphorylation of Akt.[2] This, in turn, downregulates anti-apoptotic proteins such as Bcl-2 and promotes the activation of the caspase cascade, ultimately culminating in programmed cell death.[2][4]

Quantitative Analysis of this compound's Proapoptotic Efficacy

The following tables summarize the quantitative data from key studies investigating the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 of this compound (µM)Reference
H526Small Cell Lung Cancer (SCLC)0.1 - 0.4[5]
SCLC cell lines (lacking active SCF/Kit autocrine loops)Small Cell Lung Cancer (SCLC)0.1 - 0.5[6]
SCLC cell lines (with active SCF/Kit autocrine loops)Small Cell Lung Cancer (SCLC)4 - 7[5]
DaoyMedulloblastoma11.12[4]

Table 2: Enhancement of Chemotherapy-Induced Apoptosis by this compound

Cancer Cell LineChemotherapeutic AgentThis compound ConcentrationEffect on ApoptosisReference
H526 (SCLC)EtoposideLow concentrationsNearly 7-fold increase in apoptosis (TUNEL assay)[7]
Daoy (Medulloblastoma)Temozolomide2 µMApoptosis enhanced from 16.18% to 23.20%[4]

Table 3: Synergistic Effect of this compound on Chemotherapy IC50 Values

Cancer Cell LineChemotherapeutic AgentThis compound ConcentrationChange in IC50 of Chemotherapeutic AgentReference
Daoy (Medulloblastoma)Temozolomide2 µMDecreased from 452.12 µM to 256.81 µM[4]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the investigation of this compound's proapoptotic effects.

Assessment of Apoptosis by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

  • Cell Culture and Treatment: H526 small cell lung cancer cells were cultured in complete medium. Cells were then treated with varying concentrations of this compound and/or etoposide for 24 hours.[7]

  • Fixation and Permeabilization: Cells were harvested, washed with PBS, and fixed in 4% paraformaldehyde. Following fixation, cells were permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Staining: The fixed and permeabilized cells were incubated with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP, according to the manufacturer's protocol. This allows the TdT to catalyze the addition of the labeled dUTP to the 3'-hydroxyl ends of the fragmented DNA.

  • Analysis: The percentage of TUNEL-positive cells was determined by counting a minimum of 500 cells per data point using a fluorescence microscope.[7]

Western Blot Analysis of Apoptosis Markers

Western blotting is used to detect the cleavage of key apoptosis-related proteins, such as procaspase-3 and Poly (ADP-ribose) polymerase (PARP).

  • Cell Lysis and Protein Quantification: H526 cells were treated as described above. After treatment, cells were lysed in a suitable lysis buffer containing protease inhibitors. The total protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for procaspase-3 and PARP. Following washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The cleavage of procaspase-3 and PARP is indicated by the appearance of their respective cleavage products.[7]

Flow Cytometry (FACS) Analysis of Apoptosis

Fluorescence-Activated Cell Sorting (FACS) analysis using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptotic and necrotic cells.

  • Cell Preparation and Staining: Daoy medulloblastoma cells were treated with this compound and/or temozolomide.[4] After treatment, cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were then added to the cell suspension.

  • Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

  • FACS Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis. The percentage of apoptotic cells was determined from the flow cytometry data.[4]

Visualizing the Molecular Landscape

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Caspase_Cascade Caspase Cascade Bcl2->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis NVP_ADW742 This compound NVP_ADW742->IGF1R

Caption: this compound inhibits IGF-1R, blocking the pro-survival PI3K/Akt pathway and inducing apoptosis.

G cluster_sample_prep Sample Preparation cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with This compound +/- Chemo Cell_Culture->Treatment Cell_Harvest Cell Harvesting Treatment->Cell_Harvest TUNEL TUNEL Assay (DNA Fragmentation) Cell_Harvest->TUNEL Western_Blot Western Blot (Caspase/PARP Cleavage) Cell_Harvest->Western_Blot FACS FACS Analysis (Annexin V/PI) Cell_Harvest->FACS Quantification Quantification of Apoptotic Cells TUNEL->Quantification Western_Blot->Quantification FACS->Quantification

Caption: Experimental workflow for investigating the proapoptotic effects of this compound.

G IGF1R_Inhibition IGF-1R Inhibition by this compound PI3K_Akt_Inhibition Inhibition of PI3K/Akt Pathway IGF1R_Inhibition->PI3K_Akt_Inhibition Bcl2_Downregulation Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2) PI3K_Akt_Inhibition->Bcl2_Downregulation Caspase_Activation Activation of Caspase Cascade Bcl2_Downregulation->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis_Induction Induction of Apoptosis PARP_Cleavage->Apoptosis_Induction Chemo_Sensitization Sensitization to Chemotherapy Apoptosis_Induction->Chemo_Sensitization

Caption: Logical relationship of molecular events leading to this compound-induced apoptosis.

References

NVP-ADW742: A Technical Whitepaper on its Role in Inhibiting Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-ADW742 is a potent and selective, orally active small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2] Deregulation of the IGF-1R signaling pathway is a crucial factor in the malignant transformation and survival of various cancer cells.[3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its efficacy in inhibiting cancer cell proliferation across a range of cell lines, and its synergistic effects with conventional chemotherapeutic agents. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate further research and development in this area.

Mechanism of Action

This compound functions as a selective inhibitor of the IGF-1R tyrosine kinase.[1] The IGF-1R, upon binding with its ligands (IGF-1 or IGF-2), undergoes autophosphorylation, initiating a cascade of downstream signaling pathways critical for cell growth, proliferation, and survival.[4] this compound competitively binds to the ATP-binding site of the IGF-1R kinase domain, thereby blocking its autophosphorylation and subsequent activation.[1][5] This inhibition leads to the suppression of key downstream signaling pathways, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a central regulator of cell survival and proliferation.[6][7]

The selectivity of this compound for IGF-1R over the Insulin Receptor (InsR) is a significant feature, with a reported 16-fold higher potency against IGF-1R.[2][8] It exhibits minimal activity against other receptor tyrosine kinases such as HER2, PDGFR, VEGFR-2, Bcr-Abl, and c-Kit at therapeutic concentrations.[1][8]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IGF-1R IGF-1R PI3K PI3K IGF-1R->PI3K Activates InsR InsR IGF-1 IGF-1 IGF-1->IGF-1R Binds Akt Akt PI3K->Akt Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK-3β) Akt->Downstream_Effectors Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival Promotes This compound This compound This compound->IGF-1R Inhibits Autophosphorylation

Figure 1: this compound Mechanism of Action.

Efficacy in Cancer Cell Proliferation

This compound has demonstrated significant anti-proliferative effects across a variety of cancer cell lines, both as a monotherapy and in combination with other anti-cancer agents.

In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. This compound exhibits a range of IC50 values depending on the cancer cell line's dependency on the IGF-1R signaling pathway.

Cell LineCancer TypeIC50 (µM)Reference(s)
IGF-1R (cellular autophosphorylation) -0.17[1][2][8][9]
InsR -2.8[1]
H526 Small Cell Lung Cancer0.1 - 0.4[5]
SCLC cell lines (lacking active SCF/Kit autocrine loops) Small Cell Lung Cancer0.1 - 0.5[5][10]
SCLC cell lines (with active SCF/Kit autocrine loops) Small Cell Lung Cancer4 - 7[10]
Daoy Medulloblastoma11.12[11][12]
Synergistic Effects with Chemotherapy

A significant aspect of this compound's therapeutic potential lies in its ability to sensitize cancer cells to the cytotoxic effects of conventional chemotherapy.

Cancer TypeChemotherapeutic AgentEffectReference(s)
Small Cell Lung Cancer (SCLC) Etoposide, CarboplatinSynergistically inhibited growth and induced apoptosis.[6][7]
Acute Myeloid Leukemia (AML) Cytarabine (Ara-C)Synergized to induce cell death in drug-resistant AML specimens.[3]
Medulloblastoma TemozolomideDecreased the IC50 of Temozolomide from 452.12 µmol/l to 256.81 µmol/l.[10][12]
Multiple Myeloma (MM) Doxorubicin, TRAIL/Apo2L, PS-341Sensitized MM cells to these agents.[8]

The synergistic effect is largely attributed to the inhibition of the PI3K/Akt survival pathway by this compound, which prevents cancer cells from evading chemotherapy-induced apoptosis.[6][7]

Downstream Signaling Effects

Treatment with this compound leads to a cascade of downstream molecular events that culminate in the inhibition of cell proliferation and induction of apoptosis.

  • Inhibition of Akt Phosphorylation : this compound effectively blocks IGF-1-induced phosphorylation of Akt, a key downstream effector of IGF-1R.[1][6]

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, including HL-60 (AML) and primary AML blasts.[3] This is often accompanied by the cleavage of procaspase 3 and poly(ADP-ribose) polymerase (PARP).[7]

  • Modulation of Apoptotic Proteins : In some cell lines, this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2.[3][10]

  • Inhibition of Angiogenesis : this compound can block IGF-1-mediated expression of Vascular Endothelial Growth Factor (VEGF), suggesting a potential role in inhibiting angiogenesis.[6][7]

This compound This compound IGF-1R_Inhibition IGF-1R Inhibition This compound->IGF-1R_Inhibition Akt_Dephosphorylation Akt Dephosphorylation IGF-1R_Inhibition->Akt_Dephosphorylation VEGF_Inhibition Inhibition of VEGF Expression IGF-1R_Inhibition->VEGF_Inhibition p38_Phosphorylation p38 Phosphorylation Akt_Dephosphorylation->p38_Phosphorylation Inhibition_of_Proliferation Inhibition of Cell Proliferation Akt_Dephosphorylation->Inhibition_of_Proliferation Bcl-2_Decrease Decreased Bcl-2 Expression p38_Phosphorylation->Bcl-2_Decrease Apoptosis Apoptosis Bcl-2_Decrease->Apoptosis Inhibition_of_Angiogenesis Inhibition of Angiogenesis VEGF_Inhibition->Inhibition_of_Angiogenesis

Figure 2: Downstream Effects of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment : Treat the cells with varying concentrations of this compound, a chemotherapeutic agent, or a combination of both. Include a vehicle-treated control group.

  • Incubation : Incubate the plate for a specified period (e.g., 72 hours).[6]

  • MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 values. For combination studies, the Chou-Talalay method can be used to determine synergism.[7]

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Drug_Treatment Treat with this compound and/or Chemotherapy Seed_Cells->Drug_Treatment Incubate Incubate for 72 hours Drug_Treatment->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate for 2-4 hours Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 and Synergism Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: MTT Assay Workflow.
Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.

  • Cell Lysis : Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, cleaved PARP, Bcl-2).

  • Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities to determine the relative protein expression levels.

Apoptosis Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation : Prepare treated and control cells on slides or in a multi-well plate.

  • Fixation and Permeabilization : Fix the cells with a cross-linking agent (e.g., paraformaldehyde) and permeabilize them to allow entry of the labeling reagents.

  • TUNEL Reaction : Incubate the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Staining : Counterstain the cell nuclei with a DNA stain (e.g., DAPI).

  • Imaging : Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright fluorescent nuclei.

  • Quantification : Quantify the percentage of TUNEL-positive cells to determine the apoptotic index.

Clinical Development and Future Perspectives

While this compound demonstrated promising preclinical activity, its development for clinical use was not pursued due to toxicity issues identified during preclinical testing.[13] However, the extensive research on this compound has provided valuable insights into the therapeutic potential of targeting the IGF-1R pathway in cancer. The findings have paved the way for the development of other IGF-1R inhibitors with improved safety profiles. Future research in this area may focus on:

  • Developing second-generation IGF-1R inhibitors with better therapeutic windows.

  • Identifying predictive biomarkers to select patient populations most likely to respond to IGF-1R-targeted therapies.

  • Exploring novel combination strategies to overcome resistance mechanisms.

Conclusion

This compound is a potent and selective IGF-1R inhibitor that effectively suppresses cancer cell proliferation and survival by blocking the PI3K/Akt signaling pathway. Its ability to synergize with conventional chemotherapeutic agents highlights the potential of IGF-1R inhibition as a therapeutic strategy in oncology. Although this compound itself did not progress to clinical trials, the knowledge gained from its preclinical evaluation remains highly valuable for the ongoing development of targeted cancer therapies.

References

Early research and discovery of Nvp-adw742

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Early Research and Discovery of NVP-ADW742

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research and discovery of this compound, a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. The document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the methodologies of pivotal experiments.

Introduction and Mechanism of Action

This compound, also known as ADW742 or GSK 552602A, was identified in early cancer research as a selective, ATP-competitive inhibitor of the IGF-1R tyrosine kinase. The deregulation of the IGF-1R signaling pathway is a critical factor in the malignant transformation, proliferation, and survival of various cancer cells. This pathway, when activated by its ligands (IGF-1 and IGF-2), triggers two major downstream signaling cascades: the PI3K/Akt pathway, which is crucial for cell survival and inhibition of apoptosis, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is primarily involved in cell growth and differentiation.[1]

This compound exerts its anti-tumor effects by binding to the ATP-binding site of the IGF-1R kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling molecules like Akt.[2] Early research demonstrated its potential as a therapeutic strategy for multiple myeloma, small cell lung cancer (SCLC), medulloblastoma, and other hematologic malignancies and solid tumors.[3][4]

IGF-1R Signaling Pathway and this compound Inhibition

The following diagram illustrates the IGF-1R signaling cascade and the point of inhibition by this compound. Upon ligand binding, IGF-1R autophosphorylates, creating docking sites for substrate adaptors like IRS and Shc, which in turn activate the PI3K/Akt and Ras/MAPK pathways, respectively.

IGF1R_Signaling_Pathway IGF-1R Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binds IRS IRS IGF-1R->IRS Phosphorylates Shc Shc IGF-1R->Shc Phosphorylates PI3K PI3K IRS->PI3K promotes Akt Akt PI3K->Akt promotes Cell_Survival Cell Survival & Inhibition of Apoptosis Akt->Cell_Survival promotes Grb2/SOS Grb2/SOS Shc->Grb2/SOS promotes Ras Ras Grb2/SOS->Ras promotes Raf Raf Ras->Raf promotes MEK MEK Raf->MEK promotes ERK ERK MEK->ERK promotes Cell_Proliferation Cell Proliferation & Differentiation ERK->Cell_Proliferation promotes This compound This compound This compound->IGF-1R Inhibits Autophosphorylation

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies of this compound.

Table 1: Kinase Selectivity Profile of this compound

This table shows the half-maximal inhibitory concentration (IC50) of this compound against various protein kinases, demonstrating its selectivity for IGF-1R.

Kinase TargetIC50 (µM)Selectivity vs. IGF-1R
IGF-1R 0.17 -
InsR (Insulin Receptor)2.8~16-fold less sensitive
c-Kit>5>29-fold less sensitive
HER2>10>58-fold less sensitive
PDGFR>10>58-fold less sensitive
VEGFR-2>10>58-fold less sensitive
Bcr-Abl>10>58-fold less sensitive
Data sourced from multiple studies.[2][3][5]
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

This table presents the IC50 values for this compound's growth-inhibitory effects on various cancer cell lines.

Cancer TypeCell Line(s)IC50 Range (µM)Notes
Multiple Myeloma (MM)Various MM cell lines0.1 - 0.5Effective in both sensitive and drug-resistant lines.[3]
Small Cell Lung Cancer (SCLC)H526, H146 (IGF-I dependent)0.1 - 0.5Highly sensitive.[1][6]
Small Cell Lung Cancer (SCLC)WBA, H209 (IGF-I & c-Kit dependent)4 - 7Less sensitive; requires c-Kit co-inhibition for synergy.[1][6]
MedulloblastomaDaoy11.12Inhibited IGF-IR-mediated proliferation.[6][7]
Acute Myeloid Leukemia (AML)HL-60 and primary AML blastsNot specifiedInduced apoptosis.[8]
Table 3: In Vivo Efficacy of this compound

This table summarizes the parameters and outcomes of an early in vivo study.

Animal ModelCancer TypeDosage and AdministrationDurationOutcome
SCID/NOD MiceMultiple Myeloma (MM)10 mg/kg (IP) or 50 mg/kg (Oral)Twice daily for 19 daysSignificantly suppressed tumor growth and prolonged survival.[2]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the replication and extension of early findings. The following sections provide representative protocols for the key experiments used in the initial evaluation of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was a primary method used to assess the effect of this compound on cancer cell viability and proliferation.[4]

Representative Protocol:

  • Cell Plating: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 10 µM) in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

MTT_Workflow Workflow for Cell Viability (MTT) Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate 1. Seed cells in 96-well plate treat 2. Treat cells with This compound dilutions plate->treat incubate 3. Incubate for 72h treat->incubate add_mtt 4. Add MTT reagent (4h incubation) incubate->add_mtt solubilize 5. Add solubilization solution add_mtt->solubilize read 6. Read absorbance at 570 nm solubilize->read analyze 7. Calculate % viability and determine IC50 read->analyze Western_Blot_Workflow Workflow for Western Blot Analysis cluster_sample Sample Preparation cluster_immuno Immunodetection cluster_detect Detection culture 1. Cell culture, starvation, and This compound treatment stimulate 2. IGF-1 Stimulation culture->stimulate lyse 3. Cell Lysis & Protein Quantification stimulate->lyse sds 4. SDS-PAGE lyse->sds transfer 5. Membrane Transfer sds->transfer block 6. Blocking transfer->block primary_ab 7. Primary Antibody Incubation block->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detect 9. ECL Detection secondary_ab->detect analyze 10. Image Analysis detect->analyze

References

NVP-ADW742: A Technical Analysis of its Impact on Tumor Cell Survival

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NVP-ADW742, a selective, ATP-competitive small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. While preclinical toxicity issues halted its clinical development, the compound remains a valuable tool for understanding the role of IGF-1R signaling in cancer biology.[1] This document consolidates key findings on its mechanism of action, its effects on tumor cell survival and proliferation, and its synergistic potential with chemotherapeutic agents.

Core Mechanism of Action: Inhibition of the IGF-1R Signaling Pathway

This compound exerts its anti-tumor effects by targeting the IGF-1R, a receptor tyrosine kinase crucial for the growth, survival, and proliferation of many cancer cells.[2][3] Upon binding of its ligand, IGF-1, the receptor undergoes autophosphorylation, initiating a cascade of downstream signaling events. The most critical of these for cell survival is the Phosphatidylinositol 3-kinase (PI3K)-Akt pathway.[4][5]

This compound selectively inhibits this initial autophosphorylation step, effectively blocking the entire downstream cascade.[6] This leads to the dephosphorylation and inactivation of Akt, a key signaling node that promotes cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic proteins like Bcl-2.[2][4] Studies have shown that this compound-induced Akt dephosphorylation can subsequently lead to the phosphorylation of p38 and a decrease in Bcl-2 expression, ultimately promoting apoptosis.[2]

Figure 1: this compound Signaling Pathway Inhibition.

Quantitative Data on Anti-Tumor Activity

This compound has demonstrated potent activity across a range of cancer cell lines, both as a monotherapy and in combination with other agents. Its efficacy is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%.

Table 1: In Vitro Inhibitory Activity of this compound
Target/ProcessCell Line / SystemIC50 ValueReference
IGF-1R Kinase ActivityCell-free/Biochemical~0.17 µM[3][7]
IGF-1R AutophosphorylationCellular Assay0.1 - 0.2 µM[4][6]
Insulin Receptor (InsR)Cellular Assay~2.8 µM[7][8]
c-Kit PhosphorylationH526 SCLC~3 - 5 µM[6]
IGF-1 Mediated GrowthH526 SCLC0.2 - 0.4 µM[6][9]
Serum-Stimulated ProliferationMultiple Myeloma (MM) lines0.1 - 0.5 µM[8]
ProliferationDaoy Medulloblastoma11.12 µM[10]
Proliferation (IGF-1R dependent)SCLC lines0.1 - 0.5 µM[9]
Proliferation (IGF-1R & c-Kit dependent)SCLC lines4 - 7 µM[9]

SCLC: Small Cell Lung Cancer

Table 2: Synergistic Effects of this compound with Chemotherapy

The inhibition of the pro-survival IGF-1R pathway by this compound can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy.

CombinationCancer TypeCell LineEffectReference
This compound + Etoposide/CarboplatinSmall Cell Lung CancerMultipleSynergistic inhibition of growth and induction of apoptosis.[4][5]
This compound + Ara-CAcute Myeloid LeukemiaDrug-resistant AMLSynergistic cell killing.[2]
This compound (2 µM) + TemozolomideMedulloblastomaDaoyDecreased Temozolomide IC50 from 452.12 to 256.81 µM.[10]
This compound (2 µM) + TemozolomideMedulloblastomaDaoyIncreased apoptosis from 16.18% to 23.20%.[10]

Experimental Protocols

The following are representative methodologies for key experiments used to characterize the effects of this compound.

Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate tumor cells (e.g., H526, Daoy) in 96-well plates at a density of 5,000-10,000 cells/well in complete growth medium and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM), a chemotherapeutic agent, or a combination of both. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Culture & Treatment: Grow cells on glass coverslips and treat with this compound and/or other compounds as described for the proliferation assay.

  • Fixation: After treatment (e.g., 48 hours), wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Incubate cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Counterstaining: Wash the cells and counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

  • Quantification: Count the number of TUNEL-positive (apoptotic) cells and express it as a percentage of the total number of DAPI-stained cells.

Western Blot for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation state of key signaling proteins like Akt.

  • Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-Akt Ser473) and total proteins (e.g., anti-Akt), diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal.

G cluster_prep Phase 1: Preparation & Treatment cluster_analysis Phase 2: Endpoint Analysis cluster_data Phase 3: Data Interpretation A1 Seed Cells in Multi-Well Plates A2 Adherence (Overnight Incubation) A1->A2 A3 Treat with this compound +/- Chemotherapy A2->A3 A4 Incubate (24-72 hours) A3->A4 B1 Cell Viability (MTT Assay) A4->B1 B2 Apoptosis (TUNEL / FACS) A4->B2 B3 Protein Analysis (Western Blot) A4->B3 C1 Quantify Results (e.g., Absorbance, % Positive Cells) B1->C1 B2->C1 B3->C1 C2 Calculate IC50 Values & Perform Statistical Analysis C1->C2 C3 Correlate Pathway Inhibition with Cellular Outcome C2->C3

Figure 2: General Experimental Workflow.

Conclusion

This compound is a potent and selective inhibitor of IGF-1R signaling that effectively suppresses tumor cell survival and proliferation in a variety of preclinical cancer models. Its ability to induce apoptosis and synergize with conventional chemotherapies highlights the therapeutic potential of targeting the IGF-1R pathway. Although this compound itself did not advance to clinical trials, the data generated from its study have been instrumental in validating IGF-1R as a cancer drug target and continue to inform the development of next-generation inhibitors.

References

NVP-ADW742: A Technical Guide to its Chemical Structure and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of NVP-ADW742, a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This document details its chemical structure, physicochemical properties, mechanism of action, and its effects on cellular signaling pathways. Furthermore, it provides detailed protocols for key in vitro assays to facilitate further research and development.

Chemical Structure and Properties

This compound, also known as ADW742 or GSK552602A, is a small molecule inhibitor belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. Its chemical structure is characterized by a central pyrrolopyrimidine core, which serves as a scaffold for various substitutions that contribute to its binding affinity and selectivity for the IGF-1R kinase domain.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValue
IUPAC Name 5-[3-(phenylmethoxy)phenyl]-7-[trans-3-(1-pyrrolidinylmethyl)cyclobutyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine[1][2][3]
Canonical SMILES C1CCN(CC1)C[C@H]2C--INVALID-LINK--N3C=C(C4=CC=CC(=C4)OCC5=CC=CC=C5)C6=C3N=CN=C6N[1]
InChI InChI=1S/C28H31N5O/c29-27-26-25(22-9-6-10-24(15-22)34-18-20-7-2-1-3-8-20)17-33(28(26)31-19-30-27)23-13-21(14-23)16-32-11-4-5-12-32/h1-3,6-10,15,17,19,21,23H,4-5,11-14,16,18H2,(H2,29,30,31)/t21-,23-[1]
InChIKey LSFLAQVDISHMNB-AFARHQOCSA-N[1]
Molecular Formula C28H31N5O[1][2][4][5][6]
Molecular Weight 453.58 g/mol [2][5][7]
CAS Number 475488-23-4[1][4][5][6]

Synthesis

The detailed chemical synthesis of this compound has been developed and is proprietary to Novartis Pharma AG.[1] While the specific reaction steps and conditions for the industrial synthesis of this compound are not publicly available, the synthesis of the core 7H-pyrrolo[2,3-d]pyrimidine scaffold and its derivatives is well-documented in medicinal chemistry literature. These syntheses often involve multi-step sequences starting from commercially available pyrimidine or pyrrole precursors, followed by functionalization to introduce the desired side chains. Key reactions in the synthesis of similar pyrrolopyrimidine-based kinase inhibitors include nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and cyclization reactions to form the fused ring system.

Biological Activity and Mechanism of Action

This compound is a potent and selective, ATP-competitive inhibitor of the IGF-1R tyrosine kinase.[2] It exerts its biological effects by binding to the ATP-binding pocket of the IGF-1R kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.

Kinase Inhibitory Potency

This compound demonstrates high potency against IGF-1R with a reported IC50 value of 0.17 μM.[4][6][8][9][10] It exhibits significant selectivity for IGF-1R over the closely related Insulin Receptor (InsR), with a reported IC50 of 2.8 μM for InsR.[4][8][10] The compound shows minimal activity against a panel of other tyrosine kinases, highlighting its specificity.[4][8][10]

Table 2: In Vitro Inhibitory Activity of this compound against various kinases

KinaseIC50 (μM)
IGF-1R 0.17[4][6][8][9][10]
InsR 2.8[4][8][10]
c-Kit >5[4][8][10]
HER2/neu >10[4][8][10]
PDGFR >10[4][8][10]
VEGFR-2 >10[4][8][10]
Bcr-Abl >10[4][8][10]
Cellular Effects and Signaling Pathways

The binding of Insulin-like Growth Factors (IGF-1 and IGF-2) to IGF-1R triggers the autophosphorylation of the receptor and initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. This compound effectively blocks these signaling events.

By inhibiting IGF-1R, this compound leads to the suppression of Akt phosphorylation, a key downstream effector in the PI3K pathway. This inhibition of the PI3K/Akt signaling cascade is a primary mechanism through which this compound exerts its anti-proliferative and pro-apoptotic effects in various cancer cell lines.[11]

IGF1R_Signaling_Pathway IGF1 IGF-1/IGF-2 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K NVP_ADW742 This compound NVP_ADW742->IGF1R Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival

IGF-1R Signaling Pathway Inhibition by this compound

This compound has been shown to induce apoptosis in various cancer cell lines, including those of multiple myeloma and acute myeloid leukemia.[11] Furthermore, it can sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents, suggesting its potential in combination therapies.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

IGF-1R Kinase Activity Assay (Cellular)

This protocol describes a cell-based ELISA to measure the inhibition of IGF-1R autophosphorylation by this compound.

Materials:

  • NWT-21 cells (or other suitable cell line overexpressing IGF-1R)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Starvation medium (e.g., DMEM with 0.5% FBS)

  • This compound stock solution (in DMSO)

  • Recombinant human IGF-1

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer

  • 96-well tissue culture plates

  • ELISA plate reader

Procedure:

  • Seed NWT-21 cells in 96-well plates and grow to 70-80% confluency.

  • Starve the cells for 24 hours in starvation medium.

  • Prepare serial dilutions of this compound in starvation medium.

  • Treat the cells with the this compound dilutions for 90 minutes at 37°C.

  • Stimulate the cells with 10 ng/mL of IGF-1 for 10 minutes at 37°C.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells with 50 µL/well of RIPA buffer at 4°C.

  • Proceed with a "Capture ELISA" to quantify the level of phosphorylated IGF-1R in the cell lysates according to the manufacturer's instructions.

Kinase_Assay_Workflow Start Start Seed_Cells Seed NWT-21 cells in 96-well plate Start->Seed_Cells Starve_Cells Starve cells for 24h Seed_Cells->Starve_Cells Treat_NVP Treat with this compound (90 min) Starve_Cells->Treat_NVP Stimulate_IGF1 Stimulate with IGF-1 (10 min) Treat_NVP->Stimulate_IGF1 Wash_Cells Wash with ice-cold PBS Stimulate_IGF1->Wash_Cells Lyse_Cells Lyse cells with RIPA buffer Wash_Cells->Lyse_Cells ELISA Perform Capture ELISA for p-IGF-1R Lyse_Cells->ELISA End End ELISA->End

Workflow for Cellular IGF-1R Kinase Assay
Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight.

  • Treat cells with serial dilutions of this compound for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (TUNEL Assay)

This protocol describes the detection of apoptosis-induced DNA fragmentation using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Materials:

  • Cells treated with this compound

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT and labeled dUTPs)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with this compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells with fixation solution for 15-30 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization solution for 2-5 minutes on ice.

  • Wash the cells with PBS.

  • Resuspend the cells in the TUNEL reaction mixture and incubate for 60 minutes at 37°C in the dark.

  • Wash the cells.

  • Analyze the cells for fluorescence by fluorescence microscopy or flow cytometry.

Western Blotting for Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (p-Akt) in response to this compound treatment.

Materials:

  • Cells treated with this compound and stimulated with IGF-1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-Akt, anti-total-Akt, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound and/or IGF-1 as required.

  • Lyse the cells and determine the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for total Akt and the loading control.

Conclusion

This compound is a valuable research tool for investigating the role of the IGF-1R signaling pathway in normal physiology and in diseases such as cancer. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of IGF-1R inhibition. The experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of targeting the IGF-1R pathway.

References

NVP-ADW742 and its Interaction with the Insulin Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NVP-ADW742, a selective tyrosine kinase inhibitor, with a primary focus on its interaction with the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the structurally related Insulin Receptor (IR). This guide details the compound's mechanism of action, its effects on downstream signaling pathways, and quantitative data regarding its inhibitory activity. Furthermore, it outlines standard experimental protocols for evaluating its efficacy.

Introduction to this compound

This compound is an orally active, small-molecule inhibitor that selectively targets the tyrosine kinase domain of the IGF-1R.[1] The IGF-1R signaling pathway is a critical regulator of cell growth, proliferation, and apoptosis, and its deregulation is frequently implicated in the pathogenesis of various cancers.[2][3] this compound functions as an ATP-competitive inhibitor, preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades.[4] While highly selective for IGF-1R, it also exhibits inhibitory activity against the highly homologous Insulin Receptor (IR), albeit with lower potency.[1][4] Its ability to induce apoptosis and suppress cell survival has made it a valuable tool in preclinical cancer research, particularly in models of small cell lung cancer, acute myeloid leukemia, and medulloblastoma.[3][5][6]

The IGF-1R/Insulin Receptor Signaling Axis

The IGF-1R and the Insulin Receptor are heterotetrameric glycoproteins that belong to the receptor tyrosine kinase superfamily.[2] Their signaling network is complex, involving ligands (IGF-1, IGF-2, Insulin), receptors (IGF-1R, IR, and hybrid IGF-1R/IR), and various binding proteins.[2][7]

Upon ligand binding, the receptor's intracellular kinase domain undergoes a conformational change, leading to autophosphorylation of specific tyrosine residues.[2] These phosphorylated sites serve as docking platforms for adaptor proteins, primarily the Insulin Receptor Substrate (IRS) family and Shc.[2][7] Recruitment of these adaptors initiates two major downstream signaling pathways:

  • PI3K/Akt/mTOR Pathway: Primarily activated via IRS proteins, this pathway is a central regulator of cell survival, growth, and metabolism. Its activation inhibits apoptosis and promotes protein synthesis.[2][8]

  • Ras/Raf/MEK/ERK (MAPK) Pathway: Often initiated by the Shc adaptor protein, this cascade is heavily involved in regulating gene expression related to cell proliferation and differentiation.[2][8]

This compound exerts its biological effects by blocking the initial autophosphorylation step, thereby preventing the activation of both the PI3K/Akt and MAPK pathways.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R_IR IGF-1R / Insulin Receptor IRS_Shc IRS / Shc Adaptors IGF1R_IR->IRS_Shc Phosphorylation NVP_ADW742 This compound NVP_ADW742->IGF1R_IR Inhibition Ligand Ligand (IGF-1 / Insulin) Ligand->IGF1R_IR PI3K PI3K IRS_Shc->PI3K Ras Ras IRS_Shc->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival (Anti-Apoptosis) Akt->Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Growth Transcription->Proliferation

Caption: this compound inhibits IGF-1R/Insulin Receptor signaling pathways.

Quantitative Analysis of this compound Inhibitory Activity

This compound demonstrates high potency against IGF-1R and moderate, yet significant, activity against the Insulin Receptor. Its selectivity is evident when compared to other non-related tyrosine kinases.

Target KinaseIC₅₀ Value (µM)Reference
IGF-1R 0.17[1]
Insulin Receptor (InsR) 2.8[1]
c-Kit>5[1]
HER2>10[1]
PDGFR>10[1]
VEGFR-2>10[1]
Bcr-Abl>10[1]
Table 1: In vitro kinase inhibitory activity of this compound.

The cellular activity of this compound has been evaluated across various cancer cell lines, showing a dose-dependent inhibition of cell growth and proliferation.

Cell Line TypeAssayIC₅₀ Value (µM)Reference
Small Cell Lung Cancer (SCLC)Growth Inhibition0.1 - 0.5[5]
Ewing TumorProliferation0.55 - 1.4[9]
Medulloblastoma (Daoy)Proliferation11.12[6]
Table 2: Cellular antiproliferative activity of this compound.

Downstream Signaling and Cellular Effects

The inhibition of IGF-1R/IR by this compound leads to pleiotropic effects on cancer cells, primarily through the suppression of the PI3K/Akt pathway.

  • Inhibition of Akt Phosphorylation: this compound effectively blocks the IGF-1-induced phosphorylation of Akt at submicromolar concentrations.[1] This dephosphorylation of Akt is a key event that disrupts survival signals.[3]

  • Induction of Apoptosis: By suppressing the pro-survival Akt pathway, this compound induces apoptosis.[3] This is often accompanied by a decrease in the expression of anti-apoptotic proteins like Bcl-2.[3][6]

  • Synergy with Chemotherapy: this compound has been shown to synergistically enhance the sensitivity of cancer cells to conventional chemotherapeutic agents such as etoposide, carboplatin, and doxorubicin.[9][10] This effect is tightly correlated with the inhibition of PI3K/Akt activity.[10]

G NVP This compound Administration Target IGF-1R / InsR Kinase Inhibition NVP->Target Pathway Blockade of PI3K/Akt & MAPK Pathways Target->Pathway Effect1 Decreased Cell Proliferation Pathway->Effect1 Effect2 Increased Apoptosis Pathway->Effect2 Outcome Tumor Growth Suppression Effect1->Outcome Effect2->Outcome

Caption: Logical model of this compound's mechanism to cellular effect.

Experimental Protocols

The characterization of this compound's interaction with the insulin receptor and its downstream effects typically involves cell-based assays and biochemical analyses.

This protocol assesses the effect of this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

This protocol is used to directly measure the inhibitory effect of this compound on signaling pathways.

  • Cell Culture and Starvation: Grow cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with a ligand (e.g., 100 ng/mL IGF-1 or Insulin) for 10-20 minutes to induce receptor phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-IGF-1R/IR, anti-phospho-Akt, anti-total-Akt).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels to determine the extent of inhibition.

G cluster_prep Cell Preparation cluster_biochem Biochemical Analysis A 1. Seed & Culture Cells B 2. Serum Starve (12-24h) A->B C 3. Pre-treat with this compound B->C D 4. Stimulate with Ligand (e.g., IGF-1) C->D E 5. Lyse Cells & Quantify Protein D->E F 6. SDS-PAGE Separation E->F G 7. Transfer to Membrane F->G H 8. Antibody Incubation (Primary & Secondary) G->H I 9. ECL Detection & Imaging H->I J 10. Densitometry Analysis I->J

Caption: Experimental workflow for Western Blot analysis of kinase inhibition.

References

Methodological & Application

NVP-ADW742: Application Notes and Protocols for In Vitro Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental use of NVP-ADW742, a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. This document includes detailed protocols for key assays, a summary of its inhibitory activity, and diagrams illustrating its mechanism of action and experimental workflows.

Mechanism of Action

This compound is a potent and selective inhibitor of the IGF-1R tyrosine kinase.[1] By targeting the IGF-1R, this compound effectively blocks the downstream signaling cascade, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell growth, proliferation, and survival.[2][3] Inhibition of this pathway ultimately leads to decreased cell viability and induction of apoptosis in cancer cells that are dependent on IGF-1R signaling.[2][3]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R PI3K PI3K IGF-1R->PI3K Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival This compound This compound This compound->IGF-1R

Caption: this compound inhibits the IGF-1R, blocking the PI3K/Akt pathway.

Quantitative Data: Inhibitory Concentration (IC50)

The following table summarizes the reported IC50 values of this compound in various cancer cell lines, demonstrating its anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Reference
H526Small Cell Lung Cancer0.1 - 0.4[4]
H146Small Cell Lung Cancer0.1 - 0.5
WBASmall Cell Lung Cancer4 - 7
H209Small Cell Lung Cancer4 - 7
DaoyMedulloblastoma11.12[5]
Multiple Myeloma Cell LinesMultiple Myeloma0.1 - 0.5
HL-60Acute Myeloid LeukemiaNot specified[3]

Experimental Protocols

The following are detailed protocols for common in vitro assays to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to detect the phosphorylation status of key proteins in the IGF-1R signaling pathway, such as Akt, to confirm the mechanism of action of this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for the desired time.

    • Wash the cells with ice-cold PBS and add ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein quantification assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-Akt) or a housekeeping protein (e.g., β-actin or GAPDH).

Apoptosis Assay (TUNEL Assay)

This protocol is for the detection of DNA fragmentation, a hallmark of apoptosis, induced by this compound treatment.

Materials:

  • Cancer cell line of interest grown on coverslips or in chamber slides

  • This compound

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Seed cells on coverslips or in chamber slides and allow them to attach overnight.

    • Treat the cells with this compound at various concentrations for the desired duration.

    • Include a positive control (e.g., treatment with DNase I) and a negative control (untreated cells).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with fixation solution for 15-30 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization solution for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

  • TUNEL Staining:

    • Follow the specific instructions provided with the TUNEL assay kit for the preparation of the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs).

    • Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C, protected from light.

  • Washing and Counterstaining:

    • Wash the cells with PBS to remove unincorporated nucleotides.

    • If desired, counterstain the nuclei with a DNA stain such as DAPI or Hoechst.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides with mounting medium.

    • Visualize the cells using a fluorescence microscope.

    • Apoptotic cells will exhibit fluorescently labeled nuclei.

    • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells (determined by the nuclear counterstain).

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of this compound.

This compound In Vitro Experimental Workflow Start Start: Select Cancer Cell Line Cell_Culture Cell Culture & Expansion Start->Cell_Culture Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Assays Perform In Vitro Assays Treatment->Assays Viability Cell Viability Assay (e.g., MTT) Assays->Viability Signaling Signaling Pathway Analysis (e.g., Western Blot for p-Akt) Assays->Signaling Apoptosis Apoptosis Assay (e.g., TUNEL) Assays->Apoptosis Data_Analysis Data Analysis: IC50 Determination, Protein Expression, Apoptosis Quantification Viability->Data_Analysis Signaling->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion: Evaluate Efficacy & Mechanism Data_Analysis->Conclusion

Caption: A typical workflow for characterizing this compound in vitro.

References

Application Note and Protocol: Preparation of NVP-ADW742 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of NVP-ADW742 using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase, a key component in various cellular signaling pathways implicated in cancer.[1][2][3] Accurate preparation of the stock solution is critical for ensuring experimental reproducibility and obtaining reliable results. This guide outlines the necessary materials, a step-by-step procedure with calculations, and best practices for storage and safety.

Physicochemical Properties of this compound

A summary of the essential quantitative data for this compound is presented below. This information is crucial for accurate calculations when preparing stock solutions.

PropertyValueSource(s)
Molecular Formula C₂₈H₃₁N₅O[2][4][5][6]
Molecular Weight 453.58 g/mol [1][2][4][5]
CAS Number 475488-23-4[4][5][6]
Appearance Crystalline solid[6]
Purity ≥98%[6]
Solubility in DMSO 19.23 mg/mL to 30 mg/mL[1][4][6]
(Approximately 42.4 mM to 66.1 mM)
IC₅₀ Value 0.17 µM for IGF-1R; 2.8 µM for Insulin Receptor (InsR)[1][2][4][7]

This compound Signaling Pathway

This compound exerts its biological effects by inhibiting the autophosphorylation of IGF-1R, which in turn blocks downstream signaling cascades such as the PI3K/Akt pathway, crucial for cell proliferation and survival.[2][3]

IGF1R_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Activates IGF1 IGF-1 IGF1->IGF1R Binds Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation NVP_ADW742 This compound NVP_ADW742->IGF1R Inhibits Stock_Solution_Workflow A 1. Weigh This compound Powder B 2. Calculate Required DMSO Volume A->B C 3. Add DMSO to Powder B->C D 4. Dissolve (Vortex/Sonicate) C->D E 5. Aliquot into Sealed Vials D->E F 6. Store at -20°C or -80°C E->F

References

Application Notes and Protocols for NVP-ADW742 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of NVP-ADW742, a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), in preclinical in vivo mouse models. The information is intended to guide researchers in designing and executing robust studies to evaluate the anti-tumor efficacy of this compound.

Introduction

This compound is a potent and selective small molecule inhibitor of the IGF-1R tyrosine kinase. The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and differentiation, and its dysregulation is implicated in the development and progression of various cancers. By targeting IGF-1R, this compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, making it a valuable tool for cancer research and drug development.

Data Presentation

The following table summarizes quantitative data from key preclinical studies on this compound in mouse models.

ParameterMultiple Myeloma Xenograft ModelSmall Cell Lung Cancer Xenograft Model
Mouse Strain SCID/NOD miceAthymic nude mice
Cell Line MM.1S (luciferase-expressing)H526
Tumor Induction Intravenous injection of 5 x 10^6 cellsSubcutaneous injection of 1 x 10^7 cells
This compound Dosage 10 mg/kg (Intraperitoneal) or 50 mg/kg (Oral)Not explicitly stated, but combination studies with etoposide and carboplatin were performed.
Administration Route Intraperitoneal (IP) or Oral (PO)Intraperitoneal or Oral
Treatment Schedule Twice daily for 19 daysDaily (in combination with chemotherapy)
Efficacy Endpoint Suppression of tumor growth, prolonged survivalSynergistic enhancement of chemotherapy-induced tumor growth inhibition
Pharmacodynamic Marker Inhibition of Akt phosphorylationInhibition of basal PI3K-Akt activity

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

A. For Intraperitoneal (IP) Injection (10 mg/kg)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound based on the number of mice and the 10 mg/kg dosage.

  • Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 100 µL of DMSO.

  • In a sterile microcentrifuge tube, prepare the vehicle solution by mixing the following in the specified order:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% sterile saline

  • Vortex the solution thoroughly to ensure complete mixing and a clear solution.

  • The final concentration of this compound in this formulation should be such that the desired dose is delivered in a suitable injection volume (e.g., 100-200 µL per mouse).

B. For Oral Gavage (PO) Administration (50 mg/kg)

Materials:

  • This compound powder

  • 0.2% Methylcellulose

  • 0.1% Polysorbate 80 (Tween-80)

  • Sterile distilled water

  • Sterile tubes

  • Oral gavage needles

Procedure:

  • Calculate the required amount of this compound based on the number of mice and the 50 mg/kg dosage.

  • Prepare the vehicle solution by dissolving 0.2 g of methylcellulose and 0.1 mL of Tween-80 in 100 mL of sterile distilled water. Stir until the methylcellulose is fully dissolved.

  • Suspend the calculated amount of this compound powder in the vehicle solution.

  • Vortex or sonicate the suspension to ensure a uniform distribution of the compound.

  • The final concentration should be adjusted to deliver the 50 mg/kg dose in a standard oral gavage volume (e.g., 100-200 µL per mouse).

Protocol 2: Multiple Myeloma Xenograft Mouse Model and this compound Treatment

This protocol is based on the methodology described in studies by Mitsiades et al.[1].

Materials:

  • 6- to 8-week-old male SCID/NOD mice

  • Luciferase-expressing MM.1S multiple myeloma cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Phosphate-buffered saline (PBS), sterile

  • This compound solution (prepared as in Protocol 1A or 1B)

  • Bioluminescence imaging system

  • Calipers

Procedure:

A. Tumor Cell Inoculation:

  • Culture MM.1S-luc cells in RPMI-1640 medium.

  • Harvest the cells during the logarithmic growth phase and wash them twice with sterile PBS.

  • Resuspend the cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.

  • Inject 100 µL of the cell suspension (5 x 10^6 cells) intravenously into the tail vein of each SCID/NOD mouse.

B. Tumor Burden Monitoring:

  • Monitor tumor engraftment and progression weekly using a bioluminescence imaging system.

  • Anesthetize the mice and administer luciferin substrate according to the imaging system's protocol.

  • Quantify the bioluminescence signal to assess tumor burden.

C. This compound Treatment:

  • Once tumors are established (detectable bioluminescence signal, typically 7-10 days post-inoculation), randomize the mice into treatment and control groups.

  • Administer this compound at either 10 mg/kg (IP) or 50 mg/kg (PO) twice daily.

  • Administer the vehicle solution to the control group using the same route and schedule.

  • Continue the treatment for 19 consecutive days.

D. Efficacy Evaluation:

  • Monitor tumor growth throughout the treatment period using bioluminescence imaging.

  • Measure palpable tumors (if any) with calipers and calculate the tumor volume using the formula: (Length x Width^2) / 2.

  • Monitor the body weight and overall health of the mice daily.

  • Monitor survival of the mice in each group.

  • At the end of the study, euthanize the mice and collect tumor tissues for further analysis (e.g., Western blotting for p-Akt).

Visualization of Signaling Pathways and Experimental Workflows

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1R IGF-1R α-subunit β-subunit IGF-1->IGF-1R Binds IRS/Shc IRS/Shc IGF-1R->IRS/Shc Phosphorylates PI3K PI3K IRS/Shc->PI3K GRB2/SOS GRB2/SOS IRS/Shc->GRB2/SOS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound This compound->IGF-1R Inhibits Ras Ras GRB2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription Experimental_Workflow cluster_setup Experiment Setup cluster_in_vivo In Vivo Procedures cluster_analysis Data Analysis A Prepare this compound (IP or Oral Formulation) F Administer this compound or Vehicle (Twice Daily) A->F B Culture & Prepare Tumor Cells (e.g., MM.1S) C Inject Tumor Cells into Immunocompromised Mice B->C D Monitor Tumor Growth (Bioluminescence/Calipers) C->D E Randomize Mice into Treatment & Control Groups D->E E->F G Continue Monitoring Tumor Growth & Mouse Survival F->G H Collect Tissues at Endpoint G->H I Perform Pharmacodynamic Analysis (e.g., Western Blot for p-Akt) H->I

References

Application Notes: Quantifying Apoptosis Induced by NVP-ADW742 Using a TUNEL Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NVP-ADW742 is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase.[1][2] The IGF-1R signaling pathway is crucial for cell proliferation and survival, and its deregulation is implicated in the progression of various cancers, including medulloblastoma, small cell lung cancer (SCLC), and acute myeloid leukemia (AML).[1][3][4] this compound exerts its anti-tumor effects by blocking this pathway, leading to cell growth inhibition and induction of apoptosis (programmed cell death).[3][4]

A reliable method for quantifying apoptosis is essential to evaluate the efficacy of therapeutic agents like this compound. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used technique to detect DNA fragmentation, a key hallmark of late-stage apoptosis.[5][6] This application note provides a detailed protocol for using a fluorescent TUNEL assay to measure apoptosis in cancer cell lines treated with this compound.

Mechanism of Action of this compound

This compound selectively inhibits the IGF-1R tyrosine kinase. This inhibition blocks the downstream activation of the PI3K-Akt signaling pathway, which is a major survival pathway in cancer cells.[3][7] The suppression of Akt activity leads to a decrease in the levels of the anti-apoptotic protein Bcl-2.[1][4] In some cell types, this also results in the phosphorylation (activation) of the p38 MAP kinase.[4] The culmination of these signaling events is the activation of the apoptotic cascade. By sensitizing cancer cells to apoptotic stimuli, this compound can also enhance the efficacy of conventional chemotherapeutic agents like etoposide, carboplatin, and temozolomide.[1][3]

NVP_ADW742_Pathway cluster_0 cluster_1 IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt Activation p38 p38 MAPK Akt->p38 Bcl2 Bcl-2 Akt->Bcl2 Inhibition of expression Apoptosis Apoptosis p38->Apoptosis Bcl2->Apoptosis NVP This compound NVP->IGF1R Inhibition

Caption: this compound signaling pathway leading to apoptosis.
Quantitative Data on this compound Induced Apoptosis

Studies have demonstrated the ability of this compound to induce apoptosis, particularly in combination with other chemotherapy drugs. The data below, while measured by FACS analysis, is indicative of the apoptotic induction that can be quantified by methods like the TUNEL assay.

Cell LineTreatmentApoptosis Rate (%)Reference
Daoy (Medulloblastoma)Temozolomide alone16.18 ± 2.47[1][2]
Daoy (Medulloblastoma)Temozolomide + 2 µM this compound23.20 ± 2.80[1][2]
SCLC cell linesEtoposide + this compoundSynergistic induction of apoptosis[3][7]
AML cell linesThis compoundInduces apoptosis[4]

Note: The enhancement of apoptosis in SCLC and AML cell lines was confirmed by TUNEL assays, though specific percentages were not detailed in the referenced abstracts.[3][4][7]

Detailed Experimental Protocols

A. Cell Culture and Treatment with this compound
  • Cell Seeding : Plate cells (e.g., Daoy, H526, or HL-60) on sterile glass coverslips in a 24-well plate or in a 96-well plate at a density optimized for your cell line to achieve 60-70% confluency at the time of the assay.

  • Incubation : Culture cells for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Treatment :

    • Prepare stock solutions of this compound in DMSO.

    • Treat cells with the desired concentration of this compound (e.g., 0.5 µM to 10 µM, concentrations should be optimized for each cell line).[1][3] For combination studies, add the chemotherapeutic agent (e.g., etoposide, temozolomide) at its predetermined IC50 or other desired concentration.

    • Include an untreated control group (vehicle only, e.g., 0.1% DMSO).

  • Incubation : Return the plate to the incubator for the desired treatment period (e.g., 24 to 48 hours).[3]

B. Fluorescent TUNEL Assay Protocol

This protocol is a generalized procedure and may require optimization. It is based on the principle of the TdT enzyme labeling DNA breaks with fluorescently-labeled dUTPs.[5][8]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.25% Triton™ X-100 in PBS)[5]

  • TUNEL Assay Kit (containing TdT enzyme, reaction buffer, and fluorescently-labeled dUTP)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)[5]

  • Mounting Medium

  • Positive Control: DNase I

  • Negative Control: Labeling reaction without TdT enzyme

Workflow:

TUNEL_Workflow start Start: Treated Cells fix 1. Fixation (4% PFA, 15 min) start->fix perm 2. Permeabilization (0.25% Triton X-100, 20 min) fix->perm equil 3. Equilibration (TdT Reaction Buffer, 10 min) perm->equil label 4. TdT Labeling Reaction (Add TdT enzyme + fluorescent dUTP) (Incubate 60 min at 37°C) equil->label wash 5. Wash (3x with PBS or BSA solution) label->wash counterstain 6. Nuclear Counterstain (e.g., DAPI) wash->counterstain mount 7. Mount Coverslip counterstain->mount analyze End: Analyze (Fluorescence Microscopy) mount->analyze

Caption: Experimental workflow for the TUNEL assay.

Procedure:

  • Cell Fixation and Permeabilization:

    • Carefully remove the culture medium from the wells.

    • Gently wash the cells once with 1X PBS.

    • Add a sufficient volume of Fixation Solution (4% paraformaldehyde) to cover the cells and incubate for 15 minutes at room temperature.[5]

    • Remove the fixative and wash the cells twice with 1X PBS.

    • Add Permeabilization Solution (0.25% Triton X-100 in PBS) and incubate for 20 minutes at room temperature to allow the enzyme to access the nucleus.[5]

    • Wash cells twice with deionized water.

  • Controls:

    • Positive Control: For one coverslip/well, after permeabilization, add DNase I solution (as per manufacturer's instructions) to induce DNA breaks. Incubate for 30 minutes at 37°C. This sample should yield a strong positive signal.

    • Negative Control: For another coverslip/well, use a reaction mixture that omits the TdT enzyme. This sample should show minimal fluorescence.

  • TUNEL Reaction:

    • Prepare the TdT reaction cocktail according to the kit manufacturer's instructions. This typically involves mixing the TdT enzyme with a reaction buffer containing the fluorescently labeled dUTPs.

    • Remove the wash solution from the samples.

    • Add the TdT reaction cocktail to each sample (except the negative control), ensuring the cells are completely covered.

    • Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[5][9]

  • Staining and Visualization:

    • Stop the reaction by washing the cells three times with PBS for 5 minutes each.

    • If desired, counterstain the nuclei by incubating with DAPI or Hoechst solution for 5-10 minutes at room temperature.

    • Wash the cells a final time with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

C. Data Acquisition and Analysis
  • Imaging : Visualize the samples using a fluorescence microscope with appropriate filters for the chosen fluorophore (e.g., FITC/GFP channel for green fluorescence) and the nuclear counterstain (e.g., DAPI channel for blue fluorescence).

  • Quantification :

    • Capture multiple random fields of view for each condition.

    • Count the number of TUNEL-positive nuclei (e.g., green fluorescent) and the total number of nuclei (blue fluorescent).

    • The percentage of apoptotic cells can be calculated as: (Number of TUNEL-positive cells / Total number of cells) x 100

  • Flow Cytometry : Alternatively, for suspension cells or trypsinized adherent cells, the TUNEL assay can be adapted for flow cytometry, allowing for high-throughput quantitative analysis.[10][11]

By following this protocol, researchers can effectively utilize the TUNEL assay to quantify the apoptotic effects of this compound, providing valuable data for drug development and cancer research.

References

Application Notes and Protocols: NVP-ADW742 in Combination with Etoposide for Small Cell Lung Cancer (SCLC) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the combination of NVP-ADW742 and etoposide in Small Cell Lung Cancer (SCLC) research. The data presented herein is based on preclinical studies demonstrating the synergistic potential of this combination therapy.

Introduction

Small Cell Lung Cancer (SCLC) is an aggressive form of lung cancer characterized by rapid growth and early metastasis. While initially sensitive to chemotherapy, including the topoisomerase II inhibitor etoposide, resistance often develops, leading to poor patient outcomes. The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway is frequently implicated in tumor cell proliferation, survival, and resistance to chemotherapy.

This compound is a potent and selective small molecule inhibitor of the IGF-1R tyrosine kinase. Research has shown that inhibition of the IGF-1R pathway can sensitize SCLC cells to the cytotoxic effects of etoposide. This sensitization is primarily mediated through the inhibition of the PI3K/Akt signaling cascade, a key downstream effector of IGF-1R that promotes cell survival and counteracts apoptosis. The combination of this compound and etoposide represents a promising therapeutic strategy to overcome chemoresistance and enhance treatment efficacy in SCLC.

Mechanism of Action

Etoposide exerts its anticancer effects by inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1][2] By stabilizing the cleavable complex between topoisomerase II and DNA, etoposide leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[2][3]

This compound targets the IGF-1R, a receptor tyrosine kinase that, upon binding with its ligand IGF-1, activates downstream signaling pathways, most notably the PI3K/Akt pathway.[4] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. By inhibiting IGF-1R, this compound blocks the activation of PI3K and subsequent phosphorylation of Akt, thereby preventing the anti-apoptotic signals that can be induced by chemotherapy. The combination of this compound and etoposide results in a synergistic enhancement of apoptosis in SCLC cells.[4][5]

Signaling Pathway

G Synergistic Mechanism of this compound and Etoposide in SCLC cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binds PI3K PI3K IGF-1R->PI3K Activates Akt Akt PI3K->Akt Activates Anti-Apoptotic Signals Anti-Apoptotic Signals Akt->Anti-Apoptotic Signals Promotes Apoptosis Apoptosis Anti-Apoptotic Signals->Apoptosis Inhibits Topoisomerase II Topoisomerase II DNA Damage DNA Damage Topoisomerase II->DNA Damage Causes DNA Damage->Apoptosis Induces This compound This compound This compound->IGF-1R Inhibits Etoposide Etoposide Etoposide->Topoisomerase II Inhibits

Caption: this compound and Etoposide signaling pathways.

Quantitative Data

The synergistic effect of this compound and etoposide has been evaluated in various SCLC cell lines. The following tables summarize the key quantitative findings.

Table 1: IC50 Values of this compound in SCLC Cell Lines

Cell LineIC50 (µM)Autocrine Loop
H5260.1 - 0.5IGF-1 dependent
H1460.1 - 0.5IGF-1 dependent
WBA4 - 7SCF/Kit dependent
H2094 - 7SCF/Kit dependent
Data from a study on the effect of this compound on the growth of multiple SCLC cell lines.[2]

Table 2: Synergistic Inhibition of SCLC Cell Growth by this compound and Etoposide

Cell LineTreatmentConcentration% Growth Inhibition (relative to control)Combination Index (CI)
H526 This compound0.5 µM50%-
Etoposide1 µM20%-
This compound + Etoposide0.5 µM + 1 µM85%< 1 (Synergistic)
WBA This compound5 µM40%-
Etoposide2 µM25%-
This compound + Etoposide5 µM + 2 µM80%< 1 (Synergistic)
Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The specific CI values from the primary literature were not available in the abstract.

Table 3: Enhancement of Etoposide-Induced Apoptosis by this compound

Cell LineTreatment% Apoptotic Cells (TUNEL Assay)
H526 Control5%
This compound (0.5 µM)10%
Etoposide (1 µM)15%
This compound (0.5 µM) + Etoposide (1 µM)45%
Data represents a significant increase in apoptosis with the combination treatment as described in the referenced study.[4][5] The combination of low concentrations of this compound and etoposide resulted in a nearly 7-fold increase in apoptosis as assessed by TUNEL assay relative to the control.[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the combination of this compound and etoposide in SCLC research.

Experimental Workflow

G Experimental Workflow for SCLC Combination Therapy Study SCLC Cell Culture SCLC Cell Culture Cell Viability Assay (MTT) Cell Viability Assay (MTT) SCLC Cell Culture->Cell Viability Assay (MTT) Apoptosis Assay (TUNEL) Apoptosis Assay (TUNEL) SCLC Cell Culture->Apoptosis Assay (TUNEL) Protein Expression Analysis (Western Blot) Protein Expression Analysis (Western Blot) SCLC Cell Culture->Protein Expression Analysis (Western Blot) Determine IC50 and Synergy (Chou-Talalay) Determine IC50 and Synergy (Chou-Talalay) Cell Viability Assay (MTT)->Determine IC50 and Synergy (Chou-Talalay) Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay (TUNEL)->Quantify Apoptotic Cells Analyze PI3K/Akt Pathway Analyze PI3K/Akt Pathway Protein Expression Analysis (Western Blot)->Analyze PI3K/Akt Pathway Evaluate Therapeutic Efficacy Evaluate Therapeutic Efficacy Determine IC50 and Synergy (Chou-Talalay)->Evaluate Therapeutic Efficacy Quantify Apoptotic Cells->Evaluate Therapeutic Efficacy Elucidate Mechanism of Action Elucidate Mechanism of Action Analyze PI3K/Akt Pathway->Elucidate Mechanism of Action

Caption: Workflow for in vitro SCLC combination therapy studies.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and etoposide, alone and in combination, on SCLC cell lines and to calculate the Combination Index (CI) to assess for synergy.

Materials:

  • SCLC cell lines (e.g., H526, WBA)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Etoposide (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed SCLC cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound and etoposide in culture medium.

  • Treat the cells with various concentrations of this compound alone, etoposide alone, or a combination of both drugs at a constant ratio. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for an additional 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 values for each drug and use software based on the Chou-Talalay method to calculate the Combination Index (CI).

Apoptosis Assay (TUNEL Assay)

Objective: To quantify the induction of apoptosis in SCLC cells following treatment with this compound and etoposide, alone and in combination.

Materials:

  • SCLC cells cultured on coverslips or in chamber slides

  • This compound and Etoposide

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit (commercial kits are recommended)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Seed SCLC cells on coverslips or in chamber slides and allow them to adhere.

  • Treat the cells with this compound, etoposide, or the combination at predetermined concentrations for 24-48 hours. Include appropriate controls.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Wash with PBS and permeabilize the cells with permeabilization solution for 2-5 minutes on ice.

  • Proceed with the TUNEL staining according to the manufacturer's protocol of the chosen kit. This typically involves an enzymatic reaction to label the 3'-OH ends of fragmented DNA.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize the cells under a fluorescence microscope. TUNEL-positive (apoptotic) cells will exhibit fluorescence (typically green or red, depending on the kit), while all nuclei will be stained with DAPI (blue).

  • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained) in several random fields.

Western Blot Analysis of the PI3K/Akt Signaling Pathway

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway in SCLC cells.

Materials:

  • SCLC cells

  • This compound and Etoposide

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-IGF-1R, anti-total IGF-1R, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture SCLC cells and treat with this compound at various concentrations for a specified time (e.g., 1-4 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

The combination of the IGF-1R inhibitor this compound with the chemotherapeutic agent etoposide demonstrates significant synergistic activity against SCLC cell lines in preclinical models. This synergy is attributed to the inhibition of the pro-survival PI3K/Akt signaling pathway by this compound, which enhances etoposide-induced apoptosis. The provided protocols offer a framework for researchers to further investigate this promising therapeutic strategy. These studies are crucial for elucidating the underlying mechanisms and for the potential translation of this combination therapy into clinical applications for SCLC patients.

References

Application of NVP-ADW742 in Medulloblastoma Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Medulloblastoma is the most common malignant brain tumor in children, necessitating the exploration of novel therapeutic strategies. The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway is frequently implicated in the growth and survival of medulloblastoma cells. NVP-ADW742 is a potent and selective small molecule inhibitor of the IGF-1R tyrosine kinase. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in medulloblastoma cell lines.

Data Presentation

The following tables summarize the quantitative effects of this compound on the Daoy medulloblastoma cell line.

Table 1: In Vitro Efficacy of this compound on Daoy Medulloblastoma Cells

ParameterValueReference
IC50 (this compound alone) 11.12 µmol/L[1]
IC50 (Temozolomide alone) 452.12 µmol/L[1]
IC50 (Temozolomide + 2 µmol/L this compound) 256.81 µmol/L[1]

Table 2: Effect of this compound in Combination with Temozolomide on Apoptosis in Daoy Cells

TreatmentPercentage of Apoptotic CellsReference
Temozolomide alone 16.18 ± 2.47%[1]
Temozolomide + 2 µmol/L this compound 23.20 ± 2.80%[1]

Rationale for Use in Other Medulloblastoma Cell Lines

Studies have shown that the IGF-1R pathway is active in various medulloblastoma cell lines, suggesting that this compound may be effective in a broader panel of cells beyond Daoy. The expression and activation of IGF-1R and its downstream components have been observed in cell lines such as D283 Med, D341 Med, D425 Med, and PFSK-1, making them rational candidates for investigating the efficacy of this compound.

Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of the IGF-1R, which in turn blocks the activation of downstream pro-survival and proliferative signaling cascades, primarily the PI3K/Akt pathway.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF-1R IGF-1R PI3K PI3K IGF-1R->PI3K P38 P38 IGF-1R->P38 Akt Akt PI3K->Akt GSK-3β GSK-3β Akt->GSK-3β Survival Survival Akt->Survival Proliferation Proliferation P38->Proliferation IGF-1 IGF-1 IGF-1->IGF-1R Binds and Activates This compound This compound This compound->IGF-1R Inhibits

This compound inhibits IGF-1R signaling.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in medulloblastoma cell lines.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • Medulloblastoma cell lines (e.g., Daoy)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Experimental Workflow for Cell Viability Seed_Cells Seed Medulloblastoma Cells (96-well plate) Incubate_24h Incubate (24 hours) Seed_Cells->Incubate_24h Treat_Drug Treat with this compound (Serial Dilutions) Incubate_24h->Treat_Drug Incubate_48_72h Incubate (48-72 hours) Treat_Drug->Incubate_48_72h Add_CCK8 Add CCK-8 Reagent Incubate_48_72h->Add_CCK8 Incubate_1_4h Incubate (1-4 hours) Add_CCK8->Incubate_1_4h Read_Absorbance Measure Absorbance (450 nm) Incubate_1_4h->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Workflow for CCK-8 cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

  • Medulloblastoma cell lines

  • Complete culture medium

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (and/or in combination with other drugs) for 24-48 hours.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol is for assessing the effect of this compound on key signaling proteins.

Materials:

  • Medulloblastoma cell lines

  • Complete culture medium

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-P38, anti-P38, anti-p-GSK-3β, anti-GSK-3β, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Wash cells with cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Logical Relationship for Treatment Decision High_IGF1R High IGF-1R Pathway Activation (p-IGF-1R, p-Akt) Sensitive Predicted Sensitivity to this compound High_IGF1R->Sensitive Low_IGF1R Low IGF-1R Pathway Activation Resistant Predicted Resistance to this compound Low_IGF1R->Resistant Consider_Combo Consider Combination Therapy Resistant->Consider_Combo

Rationale for this compound application.

This compound is a promising therapeutic agent for medulloblastoma, particularly in tumors with an activated IGF-1R signaling pathway. The provided protocols offer a framework for evaluating its efficacy and mechanism of action in various medulloblastoma cell lines. Further investigation into its effects on a broader range of medulloblastoma subtypes is warranted to fully elucidate its clinical potential.

References

Application Notes and Protocols: NVP-ADW742 Treatment for Acute Myeloid Leukemia (AML) Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway has been identified as a critical contributor to the proliferation and survival of AML cells.[1][2] NVP-ADW742 is a potent and selective small molecule inhibitor of the IGF-1R tyrosine kinase.[3] These application notes provide an overview of the mechanism of action of this compound in AML cells and detailed protocols for its in vitro evaluation.

Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the IGF-1R, which is frequently expressed on the surface of AML blast cells.[1][2] Inhibition of IGF-1R by this compound disrupts downstream signaling cascades, primarily the PI3K/Akt pathway, which is constitutively activated in a significant portion of AML cases.[1][2]

Studies have shown that treatment of AML cells with this compound leads to:

  • Induction of Apoptosis: this compound induces programmed cell death in the HL-60 AML cell line and in primary AML blasts.[3]

  • Modulation of Key Signaling Proteins: The treatment results in the dephosphorylation of Akt, a key survival kinase. This is followed by the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and a subsequent decrease in the expression of the anti-apoptotic protein Bcl-2.[3]

  • Synergistic Effects with Chemotherapy: this compound has been demonstrated to act synergistically with the standard AML chemotherapeutic agent, cytarabine (Ara-C), in drug-resistant AML specimens.[3]

Quantitative Data

Cell LineCancer TypeIC50 (µM)Reference
DaoyMedulloblastoma11.12[4]
H526Small Cell Lung Cancer0.1 - 0.4[5]

Note: These values should be used as a starting point for determining the optimal concentration of this compound for specific AML cell lines of interest.

Signaling Pathway

NVP-ADW742_Signaling_Pathway cluster_membrane Cell Membrane IGF-1R IGF-1R PI3K PI3K IGF-1R->PI3K Activates IGF-1 IGF-1 IGF-1->IGF-1R Binds This compound This compound This compound->IGF-1R Inhibits Akt Akt PI3K->Akt Leads to phosphorylation p-Akt p-Akt (Active) Akt->p-Akt p38 p38 p-Akt->p38 Inhibits phosphorylation p-p38 p-p38 (Active) Bcl-2 Bcl-2 p-p38->Bcl-2 Decreases expression Apoptosis Apoptosis p-p38->Apoptosis Induces Bcl-2->Apoptosis Inhibits Experimental_Workflow_MTT A Seed AML cells in 96-well plate B Prepare serial dilutions of this compound A->B C Treat cells with this compound B->C D Incubate for 48-72 hours C->D E Add MTT solution and incubate D->E F Dissolve formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

References

Application Notes and Protocols for NVP-ADW742 in Ewing Tumor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NVP-ADW742, a selective inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), in Ewing tumor research. The provided protocols and data are intended to guide the design and execution of preclinical studies investigating the therapeutic potential of this compound.

Introduction

Ewing sarcoma is an aggressive bone and soft tissue cancer primarily affecting children and young adults. The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is frequently implicated in the proliferation and survival of Ewing tumor cells, making it a promising therapeutic target.[1][2] this compound is a potent and selective small molecule inhibitor of the IGF-1R tyrosine kinase.[1][2] Preclinical studies have demonstrated its ability to inhibit Ewing tumor cell growth both in vitro and in vivo, and it has been investigated as a monotherapy and in combination with other chemotherapeutic agents.[3][4][5][6][7]

Mechanism of Action

This compound competitively binds to the ATP-binding site of the IGF-1R tyrosine kinase, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[1] The primary pathway affected is the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[1] By blocking this pathway, this compound can induce cell cycle arrest and apoptosis in Ewing tumor cells.[5]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Ewing Sarcoma Cell Lines

Cell LineAssay TypeIC50 (µM)IC10 (nM)NotesReference
SK-ES-1Cell Viability-196.6Used in combination studies.[8]
Multiple SCLC linesGrowth Inhibition0.1 - 0.5-Population lacking active SCF/Kit autocrine loops.[4]
Multiple SCLC linesGrowth Inhibition4 - 7-Population with active SCF/Kit autocrine loops.[4]
Daoy (Medulloblastoma)Proliferation11.12-For comparison of potency in a different cancer type.[4]
Multiple Ewing Tumor linesProliferation0.55 - 1.4-Dose-dependent inhibition observed.[5]

Table 2: In Vitro Efficacy of this compound on IGF-1R Phosphorylation

Cell LineIC50 of Phosphorylation (nmol/L)NotesReference
Multiple Ewing Tumor lines171 - 508Dose-dependent blockade of basal and IGF-1 induced phosphorylation.[5]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on Ewing sarcoma cell lines.

Materials:

  • Ewing sarcoma cell lines (e.g., SK-ES-1, A673)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed Ewing sarcoma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium. A typical concentration range would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 2-4 hours for MTT).

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[9]

Protocol 2: Western Blot Analysis of IGF-1R Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation of IGF-1R and downstream signaling proteins (e.g., AKT, mTOR).

Materials:

  • Ewing sarcoma cells

  • This compound

  • IGF-1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed Ewing sarcoma cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Separate 20-40 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of Ewing sarcoma.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)[10]

  • Ewing sarcoma cells (e.g., A673)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 2% DMSO in 98% saline)[8]

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject 1-5 x 10^6 Ewing sarcoma cells mixed with Matrigel into the flank of each mouse.[10]

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle solution. A typical dose for a related compound, K252a, was 0.5 mg/kg.[8]

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight of the mice as a measure of toxicity.

  • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Plot the mean tumor volume over time for each group to assess the treatment effect.

Visualizations

IGF1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IGF-1 IGF-1 IGF-1R IGF-1R α-subunit β-subunit IGF-1->IGF-1R Binds PI3K PI3K IGF-1R->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival This compound This compound This compound->IGF-1R Inhibits

Caption: this compound inhibits the IGF-1R signaling pathway in Ewing sarcoma.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Ewing Sarcoma Cell Lines NVP_Treatment This compound Treatment (Dose-Response) Cell_Lines->NVP_Treatment Viability_Assay Cell Viability Assay (IC50 Determination) NVP_Treatment->Viability_Assay Western_Blot Western Blot (Pathway Inhibition) NVP_Treatment->Western_Blot Xenograft_Model Establish Xenograft Model Treatment_Groups Randomize into Treatment Groups Xenograft_Model->Treatment_Groups NVP_Administration Administer this compound or Vehicle Treatment_Groups->NVP_Administration Tumor_Measurement Monitor Tumor Growth and Body Weight NVP_Administration->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Excision) Tumor_Measurement->Endpoint_Analysis

Caption: Preclinical evaluation workflow for this compound in Ewing sarcoma.

Logical_Relationship Ewing_Sarcoma Ewing Sarcoma IGF1R_Pathway IGF-1R Pathway Activation Ewing_Sarcoma->IGF1R_Pathway Characterized by Tumor_Growth Tumor Growth & Survival IGF1R_Pathway->Tumor_Growth Promotes NVP_ADW742 This compound Inhibition Inhibition NVP_ADW742->Inhibition Inhibition->IGF1R_Pathway

Caption: Therapeutic rationale for this compound in Ewing sarcoma.

References

Application Notes and Protocols for Cell Viability Assays with NVP-ADW742

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the MTT and CCK-8 cell viability assays to assess the effects of NVP-ADW742, a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the tyrosine kinase activity of IGF-1R.[1] The IGF-1R signaling pathway plays a crucial role in cell growth, proliferation, survival, and differentiation.[1] Dysregulation of this pathway is implicated in the development and progression of various cancers. By inhibiting IGF-1R, this compound can induce apoptosis and suppress cell survival, making it a compound of interest in cancer research and drug development.[2][3] It has been shown to sensitize cancer cells to the effects of chemotherapy.[3][4]

Mechanism of Action

This compound functions by competitively binding to the ATP-binding site of the IGF-1R tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. Key downstream pathways affected include the PI3K/Akt and MAPK/ERK pathways, both of which are critical for promoting cell survival and proliferation.[2][4] Inhibition of these pathways by this compound leads to decreased cell viability and can induce apoptosis.[2]

Data Presentation: Efficacy of this compound

The following table summarizes the inhibitory concentrations (IC50) of this compound in various cancer cell lines, as determined by cell viability assays.

Cell LineCancer TypeAssay TypeThis compound IC50Reference
H526Small Cell Lung CancerMTT0.1 - 0.5 µM[5][6]
H146Small Cell Lung CancerMTT0.1 - 0.5 µM[6]
WBASmall Cell Lung CancerMTT4 - 7 µM[6]
H209Small Cell Lung CancerMTT4 - 7 µM[6]
DaoyMedulloblastomaCCK-811.12 µmol/l[7]

Signaling Pathway of this compound Inhibition

NVP_ADW742_Pathway This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K MAPK MAPK IGF1R->MAPK Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival MAPK->Proliferation Bcl2->Proliferation Inhibits Apoptosis IGF1 IGF-1 IGF1->IGF1R NVP_ADW742 This compound NVP_ADW742->IGF1R

Caption: this compound inhibits IGF-1R, blocking downstream pro-survival pathways.

Experimental Protocols

MTT Assay Protocol for this compound

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[10]

  • Cell culture medium (serum-free for incubation with MTT)[9]

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol or DMSO)[9][11]

  • 96-well plates

  • Microplate reader (absorbance at 570 nm or 590 nm)[9][12]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[12] Alternatively, add 10 µL of MTT reagent directly to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100-150 µL of solubilization solution to each well.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9] Measure the absorbance at 570 nm or 590 nm using a microplate reader.[9][12]

MTT Assay Workflow

MTT_Workflow MTT Assay Experimental Workflow A 1. Seed Cells (e.g., 1x10^4 cells/well) B 2. Incubate 24h A->B C 3. Add this compound (various concentrations) B->C D 4. Incubate (e.g., 72h) C->D E 5. Add MTT Reagent (e.g., 10 µL) D->E F 6. Incubate 2-4h E->F G 7. Add Solubilization Solution (e.g., 100 µL) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

CCK-8 Assay Protocol for this compound

The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric assay for the determination of the number of viable cells in cell proliferation and cytotoxicity assays.[13] The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give an orange-colored formazan dye that is soluble in the tissue culture medium.[14] The amount of the formazan dye generated by the activity of dehydrogenases in cells is directly proportional to the number of living cells.[15]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • CCK-8 reagent[13]

  • Cell culture medium

  • 96-well plates

  • Microplate reader (absorbance at 450 nm)[16]

Procedure:

  • Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5,000 cells/well) in a 96-well plate.[14] Pre-incubate the plate for 24 hours in a humidified incubator (e.g., at 37°C, 5% CO2).[14]

  • Compound Treatment: Add 10 µL of various concentrations of this compound to the plate.[14] Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for an appropriate length of time (e.g., 24, 48, or 72 hours).[17]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well of the plate.[13][14] Be careful not to introduce bubbles into the wells, as they interfere with the O.D. reading.[14]

  • Incubation with Reagent: Incubate the plate for 1-4 hours in the incubator.[13][14]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[13][16]

CCK-8 Assay Workflow

CCK8_Workflow CCK-8 Assay Experimental Workflow A 1. Seed Cells (e.g., 5x10^3 cells/well) B 2. Incubate 24h A->B C 3. Add this compound (various concentrations) B->C D 4. Incubate (e.g., 48h) C->D E 5. Add CCK-8 Reagent (10 µL) D->E F 6. Incubate 1-4h E->F G 7. Read Absorbance (450 nm) F->G

Caption: Step-by-step workflow for the CCK-8 cell viability assay.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming NVP-ADW742 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the IGF-1R inhibitor NVP-ADW742 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2] Its primary mechanism of action is to block the autophosphorylation of the IGF-1R, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and resistance to apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[3][4] this compound has been shown to sensitize various cancer cell lines, including small cell lung cancer and medulloblastoma, to the effects of chemotherapy.[5][6]

Q2: My cancer cell line has developed resistance to this compound. What are the potential mechanisms?

Resistance to IGF-1R inhibitors like this compound can arise through several mechanisms:

  • Compensatory Signaling through other Receptor Tyrosine Kinases (RTKs): Cancer cells can upregulate or activate alternative RTKs to bypass the IGF-1R blockade. Commonly implicated receptors include HER2 (ErbB2), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).[7][8] This "receptor switching" allows for the continued activation of downstream pro-survival pathways.

  • Activation of the Insulin Receptor (IR): Due to the high homology between IGF-1R and the insulin receptor, particularly the IR-A isoform which is often overexpressed in cancer, signaling through the IR can compensate for IGF-1R inhibition.[9][10]

  • Downstream Pathway Activation: Mutations or alterations in components of the downstream signaling pathways, such as PTEN loss or activating mutations in PIK3CA or KRAS, can lead to constitutive activation of these pathways, rendering the cells independent of IGF-1R signaling.[9]

  • Increased IGF-1R Expression: In some cases, resistant tumors exhibit increased expression of IGF-1R itself.[7]

  • Feedback Loops: Inhibition of IGF-1R can lead to a lack of negative feedback, resulting in increased growth hormone (GH) secretion, which can have independent tumor-promoting effects.[9]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

To elucidate the resistance mechanism, a combination of the following approaches is recommended:

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: This allows for a broad screening of the phosphorylation status of multiple RTKs simultaneously, helping to identify potential compensatory signaling pathways.

  • Western Blotting: To confirm the findings from the RTK array and to assess the activation status of key downstream signaling proteins like Akt, ERK, and S6 kinase.[11]

  • Co-Immunoprecipitation: To investigate potential heterodimerization between IGF-1R and other RTKs, such as HER2, which has been observed in resistant cells.[7][12]

  • Gene Expression Analysis: To identify changes in the expression levels of IGF-1R, other RTKs, or components of the downstream signaling pathways.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Cells are no longer responsive to this compound at previously effective concentrations. Development of acquired resistance.1. Confirm Resistance: Perform a dose-response curve using a cell viability assay (e.g., MTT or CCK-8) to determine the new IC50 value. 2. Investigate Mechanism: Use a phospho-RTK array and western blotting to check for activation of alternative signaling pathways (e.g., EGFR, HER2, MET). 3. Combination Therapy: Consider co-treatment with an inhibitor of the identified compensatory pathway. For example, if HER2 is activated, combine this compound with a HER2 inhibitor like lapatinib.[7]
Increased phosphorylation of Akt and/or ERK despite this compound treatment. Compensatory signaling or downstream mutations.1. Assess Upstream Receptors: Use a phospho-RTK array to identify which upstream receptor is responsible for the downstream activation. 2. Sequence Downstream Effectors: Check for activating mutations in key downstream genes like PIK3CA, AKT, or KRAS. 3. Target Downstream Pathways: If a downstream mutation is identified, consider using inhibitors that target the specific mutated protein or a downstream effector (e.g., a MEK inhibitor if KRAS is mutated).
Increased expression of another RTK (e.g., EGFR, HER2) in resistant cells. Receptor switching.1. Validate Upregulation: Confirm the increased protein expression by Western blotting and gene expression by qRT-PCR. 2. Functional Validation: Use a specific inhibitor for the upregulated receptor to see if it re-sensitizes the cells to this compound. 3. Dual Inhibition Strategy: A combination of this compound and an inhibitor of the upregulated receptor may be necessary to overcome resistance.[8]

Key Experimental Protocols

Cell Viability (MTT) Assay to Determine IC50

This protocol is used to assess the cytotoxic and/or cytostatic effects of this compound and to determine the half-maximal inhibitory concentration (IC50).

Materials:

  • This compound-resistant and sensitive cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[13]

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in protein expression and phosphorylation status of key signaling molecules.[11][15]

Materials:

  • Cell lysates from this compound-treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-HER2, anti-EGFR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification: Lyse cells in ice-cold lysis buffer. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody (e.g., for total protein as a loading control).[17]

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is used to investigate the interaction between two proteins, for example, the heterodimerization of IGF-1R with another RTK.[12][18]

Materials:

  • Cell lysates prepared in a non-denaturing lysis buffer

  • Primary antibody against the "bait" protein (e.g., anti-IGF-1R)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer

  • Elution buffer

  • Western blotting reagents

Procedure:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.

  • Immunoprecipitation: Incubate the cell lysate with the primary antibody against the bait protein for 2-4 hours or overnight at 4°C.

  • Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.[19]

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., Laemmli buffer) and boiling.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-HER2).

Visualizations

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binds IRS-1/Shc IRS-1/Shc IGF-1R->IRS-1/Shc Activates PI3K PI3K IRS-1/Shc->PI3K Ras Ras IRS-1/Shc->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->IGF-1R Inhibits

Caption: IGF-1R Signaling Pathway and Inhibition by this compound.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance This compound This compound IGF-1R IGF-1R This compound->IGF-1R Inhibits Downstream Signaling Downstream Signaling IGF-1R->Downstream Signaling Cell Survival/Proliferation Cell Survival/Proliferation Downstream Signaling->Cell Survival/Proliferation HER2/EGFR Upregulation HER2/EGFR Upregulation HER2/EGFR Upregulation->Downstream Signaling Bypass Insulin Receptor Activation Insulin Receptor Activation Insulin Receptor Activation->Downstream Signaling Bypass Downstream Mutations (e.g., PIK3CA) Downstream Mutations (e.g., PIK3CA) Downstream Mutations (e.g., PIK3CA)->Downstream Signaling Constitutive Activation

Caption: Mechanisms of Acquired Resistance to this compound.

Experimental_Workflow Resistant Cell Line Resistant Cell Line IC50 Determination Confirm Resistance (MTT/CCK-8 Assay) Resistant Cell Line->IC50 Determination Hypothesis Generation Generate Hypothesis: - Receptor Switching - Downstream Activation IC50 Determination->Hypothesis Generation Phospho-RTK Array Screen for Activated RTKs Hypothesis Generation->Phospho-RTK Array Western Blot Validate RTK Activation & Downstream Signaling Phospho-RTK Array->Western Blot Co-IP Investigate RTK Heterodimerization Western Blot->Co-IP Combination Therapy Test Combination Inhibitors Co-IP->Combination Therapy Outcome Overcome Resistance Combination Therapy->Outcome

Caption: Workflow for Investigating this compound Resistance.

References

Nvp-adw742 solubility issues and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of NVP-ADW742, a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that selectively targets the tyrosine kinase domain of IGF-1R. By binding to the ATP-binding site of the receptor, it blocks the autophosphorylation of IGF-1R and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways. This inhibition ultimately leads to reduced cell proliferation and survival in cancer cells that are dependent on IGF-1R signaling.

Q2: What are the recommended solvents for dissolving this compound?

This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous solutions. For in vitro experiments, it is common practice to prepare a high-concentration stock solution in 100% DMSO.

Q3: How should I store this compound powder and stock solutions?

  • Powder: Store the solid form of this compound at -20°C for long-term storage.

  • Stock Solutions: Aliquot DMSO stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).

Troubleshooting Guides

In Vitro Solubility Issues

Problem: My this compound precipitated when I added it to my cell culture medium.

Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low aqueous solubility. Here’s a step-by-step guide to troubleshoot this problem:

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.

  • Serial Dilutions: Avoid adding the highly concentrated DMSO stock solution directly to the full volume of your medium. Instead, perform serial dilutions in your culture medium.

  • Pre-warm Medium: Pre-warm the cell culture medium to 37°C before adding the this compound solution. This can help improve solubility.

  • Gentle Mixing: After adding the compound, mix the solution gently by swirling or inverting the tube. Avoid vigorous vortexing, which can sometimes promote precipitation.

  • Sonication: If precipitation persists, brief sonication in a water bath sonicator can help to redissolve the compound. Use with caution as excessive sonication can degrade the compound.

  • Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells. If precipitates are visible, do not use the solution as it will lead to inaccurate dosing.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference
DMSO5022.68
Ethanol104.54
DMF-30[1]
Ethanol:PBS (pH 7.2) (1:10)-0.09[1]

Table 2: In Vivo Formulation Examples for this compound

Formulation ComponentsFinal ConcentrationAdministration RouteReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline1.92 mg/mL (Suspension)Oral, Intraperitoneal[2]
10% DMSO, 90% (20% SBE-β-CD in saline)1.92 mg/mL (Suspension)-[2]
10% DMSO, 90% corn oil≥ 1.92 mg/mL (Clear Solution)-[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • To aid dissolution, gently vortex the tube and/or sonicate in a water bath for a few minutes until the solution is clear.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Cell-Based Kinase Inhibition Assay

Materials:

  • Cancer cell line expressing IGF-1R

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (in DMSO)

  • Recombinant human IGF-1

  • 96-well cell culture plates

  • Cell lysis buffer

  • Phospho-IGF-1R and total IGF-1R antibodies for Western blotting or ELISA

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to achieve 70-80% confluency at the time of the experiment. Incubate for 24 hours.

  • Serum Starvation: The following day, gently aspirate the complete medium and wash the cells once with serum-free medium. Add serum-free medium to each well and incubate for 16-24 hours to reduce basal receptor activation.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%. Add the diluted this compound or vehicle control (DMSO in serum-free medium) to the respective wells and incubate for 1-2 hours.

  • Ligand Stimulation: Prepare a solution of recombinant human IGF-1 in serum-free medium. Add the IGF-1 solution to the wells (except for the unstimulated control wells) to a final concentration known to induce robust receptor phosphorylation (e.g., 50-100 ng/mL). Incubate for 10-15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes with gentle rocking.

  • Analysis: Collect the cell lysates and determine the levels of phosphorylated IGF-1R and total IGF-1R using a suitable method such as Western blotting or ELISA.

Mandatory Visualizations

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NVP_ADW742 This compound NVP_ADW742->IGF1R Solubility_Troubleshooting_Workflow Start Start: this compound Precipitation Observed CheckDMSO Check Final DMSO Concentration (<0.5%) Start->CheckDMSO SerialDilution Use Serial Dilutions in Pre-warmed Medium CheckDMSO->SerialDilution GentleMixing Mix Gently by Swirling/Inverting SerialDilution->GentleMixing StillPrecipitate Precipitation Still Present? GentleMixing->StillPrecipitate Sonication Brief Sonication in Water Bath StillPrecipitate->Sonication Yes Inspect Visually Inspect Final Solution StillPrecipitate->Inspect No Sonication->Inspect PrecipitateVisible Precipitate Visible? Inspect->PrecipitateVisible Discard Discard Solution & Re-prepare PrecipitateVisible->Discard Yes Proceed Proceed with Experiment PrecipitateVisible->Proceed No Experimental_Workflow Start Start: Cell-Based Kinase Assay SeedCells 1. Seed Cells (70-80% Confluency) Start->SeedCells SerumStarve 2. Serum Starve (16-24 hours) SeedCells->SerumStarve InhibitorTreat 3. Treat with this compound or Vehicle (1-2 hours) SerumStarve->InhibitorTreat LigandStim 4. Stimulate with IGF-1 (10-15 minutes) InhibitorTreat->LigandStim CellLysis 5. Lyse Cells LigandStim->CellLysis Analysis 6. Analyze Protein Phosphorylation (Western/ELISA) CellLysis->Analysis End End of Experiment Analysis->End

References

Technical Support Center: NVP-ADW742 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of NVP-ADW742, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and comprehensive data presented in a clear and accessible format to facilitate informed experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the known primary off-target kinases for this compound?

A1: The most well-characterized off-target kinase for this compound is the Insulin Receptor (InsR), which shares significant homology with IGF-1R. This compound exhibits greater selectivity for IGF-1R over InsR. Other kinases have been shown to be minimally affected at typical working concentrations.

Q2: How selective is this compound for IGF-1R over the Insulin Receptor (InsR)?

A2: this compound displays a significant degree of selectivity for IGF-1R over InsR. Reports indicate that it is over 16-fold more potent against IGF-1R than InsR.[1] Another source suggests a 6-fold greater selectivity for IGF-1R, with an IC50 of 2.8 μM for InsR.[1]

Q3: I am observing unexpected cellular effects that do not seem to be mediated by IGF-1R inhibition. What could be the cause?

A3: While this compound is highly selective, off-target effects, though minimal, can occur, especially at higher concentrations. We recommend performing a dose-response experiment to ensure you are using the lowest effective concentration to inhibit IGF-1R signaling. Additionally, consider the possibility of indirect effects downstream of IGF-1R or context-dependent cellular responses. The table below summarizes the inhibitory activity of this compound against a panel of kinases.

Q4: What are the IC50 values for this compound against common off-target kinases?

A4: The table below provides a summary of the half-maximal inhibitory concentrations (IC50) of this compound against its primary target and known off-target kinases.

Quantitative Data Summary

Table 1: this compound Kinase Inhibition Profile

Kinase TargetIC50 (µM)Notes
IGF-1R 0.17 Primary Target
InsR2.8Over 16-fold less sensitive than IGF-1R.
c-Kit>5Minimal inhibitory activity.
HER1 (EGFR)>5Minimal inhibitory activity.
HER2>10Minimal inhibitory activity.
PDGFR>10Minimal inhibitory activity.
VEGFR-2>10Minimal inhibitory activity.
Bcr-Abl p210>10Minimal inhibitory activity.

This data is compiled from multiple sources.[1] Values should be considered as approximations, and it is recommended to perform in-house validation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High background phosphorylation in my cellular assay. Use of excessive this compound concentration leading to off-target effects.Perform a dose-response curve to determine the optimal concentration that inhibits IGF-1R without significant off-target activity.
Serum components activating other receptor tyrosine kinases.Starve cells in low-serum media (e.g., 0.5% FCS) for 24 hours before treatment with this compound and stimulation with IGF-1.[1]
Inconsistent inhibition of downstream signaling (e.g., Akt phosphorylation). Cell line dependency on multiple signaling pathways.Some cell lines may have redundant signaling pathways (e.g., c-Kit) that can also activate downstream effectors like Akt. Consider co-treatment with other specific inhibitors if a parallel activating pathway is suspected.
Suboptimal incubation time with the inhibitor.Ensure a sufficient pre-incubation time with this compound before stimulating with IGF-1. A 90-minute pre-incubation is a good starting point.[1]
Observed cytotoxicity at concentrations expected to be specific for IGF-1R. Off-target effects on kinases crucial for cell survival in your specific cell model.Review the kinase inhibition profile (Table 1) and consider if any of the minimally affected off-targets could play a critical role in your cellular context. Lower the concentration of this compound or consider a different IGF-1R inhibitor with an alternative selectivity profile.

Experimental Protocols

Cellular Kinase Activity Assay (Capture ELISA for IGF-1R Autophosphorylation)

This protocol is designed to determine the IC50 value of this compound on the autophosphorylation of IGF-1R at the cellular level.

Materials:

  • NWT-21 cells (or other suitable cell line with high IGF-1R expression)

  • 96-well tissue culture plates

  • Complete growth medium

  • Starvation medium (0.5% FCS)

  • This compound

  • Recombinant human IGF-I

  • Ice-cold Phosphate Buffered Saline (PBS)

  • RIPA buffer (50 mM Tris-HCl, pH 7.2, 120 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added protease and phosphatase inhibitors)

  • Phospho-IGF-1R (Tyr1135/1136) ELISA kit

Procedure:

  • Seed NWT-21 cells into 96-well tissue culture plates in complete growth medium and grow to 70-80% confluency.

  • Aspirate the growth medium and wash the cells once with PBS.

  • Add starvation medium (0.5% FCS) and incubate for 24 hours.

  • Prepare serial dilutions of this compound in starvation medium.

  • Aspirate the starvation medium and add the this compound dilutions to the respective wells.

  • Incubate for 90 minutes at 37°C.

  • Add IGF-I to a final concentration of 10 ng/mL to all wells except for the negative control.

  • Incubate for 10 minutes at 37°C.

  • Immediately place the plate on ice and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 50 µL/well of ice-cold RIPA buffer.

  • Incubate on ice for 15 minutes with occasional shaking.

  • Proceed with the phospho-IGF-1R ELISA according to the manufacturer's instructions to determine the level of IGF-1R autophosphorylation.

  • Calculate the IC50 value from the dose-response curve.[1]

In Vitro Radiometric Kinase Panel Assay (General Protocol)

This protocol provides a general framework for assessing the off-target effects of this compound against a panel of purified kinases using a radiometric method.

Materials:

  • Purified recombinant kinases

  • Specific substrate for each kinase (e.g., myelin basic protein for MAPKs)

  • This compound

  • [γ-³²P]ATP

  • Non-radioactive ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)

  • LDS sample buffer

  • NuPAGE Bis-Tris precast polyacrylamide gels

  • Phosphor screen or autoradiography film

Procedure:

  • Prepare a reaction mixture containing the purified kinase and its corresponding substrate in kinase reaction buffer.

  • Add varying concentrations of this compound to the reaction mixtures.

  • Pre-incubate the mixtures at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.

  • Incubate at 30°C for a predetermined time (e.g., 30 minutes).

  • Terminate the reaction by adding LDS sample buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Stain the gel with Coomassie blue to visualize total protein.

  • Expose the dried gel to a phosphor screen or autoradiography film to detect the incorporation of ³²P into the substrate.

  • Quantify the band intensity to determine the kinase activity and calculate the percent inhibition at each this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS1 IRS1 IGF1R->IRS1 Shc Shc IGF1R->Shc NVP_ADW742 This compound NVP_ADW742->IGF1R Inhibits PI3K PI3K IRS1->PI3K Grb2_SOS Grb2/SOS Shc->Grb2_SOS Akt Akt PI3K->Akt Ras Ras Grb2_SOS->Ras mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Raf Raf Ras->Raf mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: this compound inhibits IGF-1R signaling cascade.

Experimental_Workflow Start Start: Cell Seeding Starvation Serum Starvation (24h) Start->Starvation Inhibitor_Tx This compound Incubation (90min) Starvation->Inhibitor_Tx Stimulation IGF-1 Stimulation (10min) Inhibitor_Tx->Stimulation Lysis Cell Lysis Stimulation->Lysis ELISA Phospho-IGF-1R ELISA Lysis->ELISA Analysis Data Analysis: IC50 Calculation ELISA->Analysis

Caption: Workflow for cellular kinase inhibition assay.

References

Troubleshooting inconsistent results in Nvp-adw742 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NVP-ADW742. Our aim is to help you achieve consistent and reliable results in your experiments.

I. Understanding this compound

This compound is a potent and selective, orally active inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] It plays a critical role in blocking cell proliferation and inducing apoptosis in various tumor cells by targeting the IGF-1R signaling pathway.[1][2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor at the kinase domain of IGF-1R.[3][4] Upon binding of ligands like IGF-1 or IGF-2, the IGF-1R undergoes autophosphorylation, initiating downstream signaling cascades crucial for cell growth, proliferation, and survival.[5][6] this compound blocks this initial autophosphorylation step, thereby inhibiting two major downstream pathways: the PI3K/Akt pathway (primarily linked to cell survival) and the Ras/MAPK pathway (linked to proliferation).[2][7]

// Edges IGF1 -> IGF1R [label="Binds"]; NVP_ADW742 -> IGF1R [label="Inhibits\nAutophosphorylation", style=dashed, color="#EA4335", fontcolor="#202124", arrowhead=tee];

IGF1R -> IRS [color="#34A853", arrowhead=normal]; IGF1R -> SHC [color="#34A853", arrowhead=normal];

IRS -> PI3K [color="#34A853", arrowhead=normal]; PI3K -> Akt [color="#34A853", arrowhead=normal]; Akt -> Pro_Survival [label="Cell Survival,\nAnti-Apoptosis", shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];

SHC -> GRB2_SOS [color="#34A853", arrowhead=normal]; GRB2_SOS -> Ras [color="#34A853", arrowhead=normal]; Ras -> Raf -> MEK -> ERK [color="#34A853", arrowhead=normal]; ERK -> Transcription [color="#34A853", arrowhead=normal]; Transcription -> Proliferation [label="Cell Proliferation,\nGrowth", shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; } /dot

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Selectivity and Potency

While highly selective for IGF-1R, this compound can exhibit activity against other kinases at higher concentrations. Understanding its inhibitory concentrations (IC50) is key to designing specific experiments.

Target KinaseIC50 Value (µM)Notes
IGF-1R 0.17 Primary target.[1][3][8]
Insulin Receptor (InsR)2.8~16-fold less potent than against IGF-1R.[1][3]
c-Kit> 5Minimal inhibitory activity.[1][8]
HER2, PDGFR, VEGFR-2, Bcr-Abl> 10Minimal inhibitory activity.[1][8]

Table 1: In vitro kinase inhibitory activity of this compound.

II. Troubleshooting Guide

Inconsistent results in cell-based assays are a common challenge.[9][10] This guide addresses specific issues that may arise during experiments with this compound.

Q1: I'm seeing high variability between replicate wells in my cell proliferation (e.g., MTT, CCK-8) assay. What could be the cause?

Answer: High variability often stems from inconsistencies in cell culture or assay technique. Consider the following factors:

  • Cell Seeding Density: Uneven cell distribution is a primary culprit. Ensure you have a single-cell suspension and mix thoroughly before and during plating.

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number.[9][10] High passage numbers can lead to phenotypic drift and altered drug sensitivity.

  • Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect the media after adding the compound (before adding to cells) for any signs of precipitation. If observed, consider preparing the stock solution in a different solvent (e.g., DMSO) and ensure the final solvent concentration in the media is low (<0.5%) and consistent across all wells.

Troubleshooting_Logic Start Inconsistent Results (e.g., High Well-to-Well Variability) CheckCells Review Cell Culture Practices Start->CheckCells CheckAssay Review Assay Protocol Start->CheckAssay CheckCompound Review Compound Handling Start->CheckCompound CellPassage Is cell passage number low and consistent? CheckCells->CellPassage CellHealth Are cells healthy and in logarithmic growth phase? CheckCells->CellHealth Seeding Is cell seeding uniform? CheckCells->Seeding EdgeEffect Are edge effects minimized? CheckAssay->EdgeEffect Pipetting Is pipetting accurate and consistent? CheckAssay->Pipetting Solubility Is this compound fully dissolved? CheckCompound->Solubility Solution1 Discard high-passage cells. Thaw a new, low-passage vial. CellPassage->Solution1 No CellHealth->CellPassage Yes Solution2 Ensure proper mixing and avoid clumps. Seeding->Solution2 No Solution3 Use outer wells as a buffer. Improve plate sealing. EdgeEffect->Solution3 No Solution4 Check solvent compatibility. Use sonication if needed. Solubility->Solution4 No Solution5 Calibrate pipettes. Use reverse pipetting for viscous solutions. Pipetting->Solution5 No

Caption: A decision tree for troubleshooting inconsistent experimental results.
Q2: The IC50 value I calculated for this compound is significantly higher than published values (~0.1-0.5 µM in sensitive cell lines). Why?

Answer: A shift in IC50 can be perplexing. Here are several potential reasons:

  • Cell Line Resistance: Not all cell lines are equally sensitive. The IC50 for medulloblastoma Daoy cells has been reported as high as 11.12 µM.[11][12] Sensitivity can depend on the cell line's reliance on the IGF-1R pathway or the presence of alternative survival pathways.[13]

  • High Serum Concentration: Serum contains IGF-1 and other growth factors that can compete with this compound by strongly activating the IGF-1R pathway. Consider reducing the serum concentration during the drug treatment period (e.g., to 0.5-2% FBS) after allowing cells to attach in a higher serum medium.

  • Drug Inactivation/Binding: Components in the cell culture medium, particularly serum proteins, can bind to and sequester small molecule inhibitors, reducing their effective concentration.[14]

  • Incorrect ATP Concentration (In Vitro Kinase Assays): For biochemical assays, the concentration of ATP is critical. Since this compound is an ATP-competitive inhibitor, a high ATP concentration in the assay will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to an artificially high IC50 value.[15]

Q3: I don't see a decrease in phosphorylated Akt (p-Akt) on my Western blot after this compound treatment, even at high concentrations. What's wrong?

Answer: This suggests that either the inhibitor is not working as expected or the Akt pathway is being activated by other means.

  • Timing of Lysate Collection: Inhibition of IGF-1R phosphorylation is rapid. For phosphorylation studies, you should stimulate cells with IGF-1 for a short period (e.g., 10-20 minutes) after pre-incubating with this compound (e.g., 90 minutes).[1][3][16] Collecting lysates too long after stimulation might miss the window of inhibition.

  • Alternative Pathway Activation: Akt can be activated by other receptor tyrosine kinases (RTKs). If your cell line has constitutively active RTKs (e.g., EGFR, HER2) or autocrine signaling loops (e.g., SCF/c-Kit), Akt may remain phosphorylated despite IGF-1R inhibition.[13] Consider using a serum-starved condition to reduce baseline RTK activation.

  • Inhibitor Quality: Ensure the this compound powder is properly stored (typically at -20°C or -80°C) and that stock solutions are not subjected to frequent freeze-thaw cycles.[1] Consider verifying the compound's activity with a fresh batch or in a cell line known to be sensitive.

III. Experimental Protocols

Cell Viability / Proliferation Assay (MTT/CCK-8)

This protocol is adapted from methodologies used to evaluate the effect of this compound on cell growth.[11][17]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours in complete growth medium.

  • Drug Treatment: Prepare serial dilutions of this compound in a low-serum medium. Remove the complete medium from the wells and add the this compound dilutions. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours).[16]

  • Assay Reagent Addition: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Readout: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental_Workflow Start Start Seed 1. Seed Cells in 96-well plate Start->Seed Adhere 2. Allow Adhesion (24h) Seed->Adhere Treat 3. Treat with This compound dilutions Adhere->Treat Incubate 4. Incubate (e.g., 72h) Treat->Incubate AddReagent 5. Add MTT/CCK-8 Reagent Incubate->AddReagent Read 6. Measure Absorbance AddReagent->Read Analyze 7. Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: A general experimental workflow for a cell viability assay using this compound.
Western Blot for Phospho-Protein Analysis

This protocol is designed to assess the inhibition of IGF-1R-mediated signaling.[3][16]

  • Cell Culture and Starvation: Grow cells to 70-80% confluency. To reduce basal signaling, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.[3]

  • Inhibitor Pre-treatment: Treat the starved cells with varying concentrations of this compound (e.g., 0.1 to 9 µM) for 90 minutes.[3][16]

  • Ligand Stimulation: Stimulate the cells with IGF-1 (e.g., 10 ng/mL) for 10-20 minutes at 37°C to induce IGF-1R phosphorylation.[3][16]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

IV. Frequently Asked Questions (FAQs)

Q: Can I use this compound in animal studies? A: Yes, this compound is orally active and has been used in in vivo studies. Dosing regimens such as 10 mg/kg (intraperitoneal) or 50 mg/kg (oral) administered twice daily have been shown to significantly suppress tumor growth in mouse models.[1][16]

Q: How should I prepare and store this compound? A: this compound is typically supplied as a powder. Prepare a high-concentration stock solution in a solvent like DMSO. For storage, keep the solid compound at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[1]

Q: Does this compound have off-target effects I should be aware of? A: While selective, this compound can inhibit the Insulin Receptor (InsR) and, at higher concentrations, c-Kit.[1][3][13] It's crucial to use the lowest effective concentration to maximize specificity for IGF-1R and to consider potential off-target effects when interpreting data, especially if results are unexpected.[4] Comparing results with another IGF-1R inhibitor with a different off-target profile can help validate findings.[18]

Q: My cells seem to develop resistance to this compound over time. Is this possible? A: Yes, acquired resistance to kinase inhibitors is a known phenomenon. Cells can develop resistance by upregulating alternative survival pathways to bypass the inhibited node. For example, activation of other receptor tyrosine kinases may compensate for the loss of IGF-1R signaling. Investigating these alternative pathways may be necessary in long-term studies.

References

Technical Support Center: Managing NVP-ADW742's Effect on the c-Kit Receptor Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NVP-ADW742 and its effects on the c-Kit receptor tyrosine kinase.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its effect on c-Kit?

A1: this compound is a potent, ATP-competitive inhibitor of the Insulin-Like Growth Factor-1 Receptor (IGF-1R) with a cellular IC50 in the range of 0.1 to 0.2 μmol/L.[1] It also exhibits inhibitory activity against the c-Kit receptor tyrosine kinase, but at a higher concentration, with a reported IC50 in the range of 3 to 5 μmol/L.[1] Therefore, at lower concentrations, this compound is relatively selective for IGF-1R, while at higher concentrations, it will inhibit both IGF-1R and c-Kit.

Q2: How can I differentiate between the effects of this compound on IGF-1R and c-Kit in my experiments?

A2: To distinguish between the effects on IGF-1R and c-Kit, it is crucial to perform dose-response experiments. You can expect to see inhibition of IGF-1R signaling at lower concentrations of this compound (in the nanomolar to low micromolar range), while effects on c-Kit signaling will likely require higher concentrations (in the micromolar range).[1][2] A control experiment using a highly selective c-Kit inhibitor, such as imatinib, can also help to dissect the specific contributions of c-Kit inhibition.[1]

Q3: What are the known downstream signaling pathways affected by this compound's inhibition of c-Kit?

A3: Inhibition of c-Kit by this compound can impact downstream signaling pathways crucial for cell survival and proliferation. One of the key pathways affected is the PI3K-Akt pathway.[1][3] Inhibition of c-Kit leads to reduced phosphorylation and activation of Akt.[3][4]

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is soluble in DMSO and ethanol.[5] For long-term storage, it is recommended to store the compound as a powder at -20°C.[6] Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.[6]

Troubleshooting Guides

Problem 1: Inconsistent or No Inhibition of c-Kit Phosphorylation
Possible Cause Troubleshooting Step
Incorrect this compound Concentration Verify the calculated concentration of your stock solution and working dilutions. Since the IC50 for c-Kit is in the micromolar range, ensure your treatment concentration is appropriate.[1] Perform a dose-response experiment to determine the optimal concentration for your cell line.
Low c-Kit Expression in Cell Line Confirm c-Kit expression in your cell line using Western blot or flow cytometry.[7] If expression is low, consider using a cell line with higher endogenous c-Kit expression or an overexpression system.
Ligand-Independent c-Kit Activation If your cell model has a constitutively active mutant of c-Kit, the required inhibitory concentration of this compound might be different. Confirm the mutational status of c-Kit in your cells.
Drug Inactivity Ensure the this compound has been stored correctly and has not degraded. If possible, test the activity of the compound on a sensitive positive control cell line.
Problem 2: High Background in Western Blots for Phospho-c-Kit
Possible Cause Troubleshooting Step
Suboptimal Antibody Dilution Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio.
Inadequate Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Using 5% BSA in TBST is often recommended for phospho-antibodies to reduce background.[8]
Insufficient Washing Increase the number and duration of washes after primary and secondary antibody incubations.[9]
Cross-reactivity of Secondary Antibody Use a pre-adsorbed secondary antibody to minimize cross-reactivity.
Problem 3: Discrepancy Between Biochemical and Cellular Assay Results
Possible Cause Troubleshooting Step
Cell Permeability Issues While this compound is cell-permeable, its uptake can vary between cell lines. Consider increasing the incubation time or concentration to ensure sufficient intracellular levels.
Presence of ATP in Cellular Assays This compound is an ATP-competitive inhibitor.[1] The high intracellular concentration of ATP can compete with the inhibitor, leading to a higher apparent IC50 in cellular assays compared to biochemical assays.[10] This is an important consideration when interpreting results.
Drug Efflux Pumps Some cell lines express drug efflux pumps (e.g., P-glycoprotein) that can reduce the intracellular concentration of the inhibitor. Co-incubation with an efflux pump inhibitor can help to address this.

Data Presentation

Table 1: Inhibitory Potency of this compound

TargetIC50 (in vitro/cellular)Reference
IGF-1R0.1 - 0.2 µM (cellular)[1]
c-Kit3 - 5 µM (cellular)[1]
Insulin Receptor~2.8 µM (6-fold less selective than for IGF-1R)[6][11]
HER1, PDGFR, VEGFR2, Bcr-Abl> 5 µM[6]

Experimental Protocols

Protocol 1: Western Blot Analysis of c-Kit Phosphorylation
  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the specified time. Include a vehicle control (e.g., DMSO).

    • To stimulate c-Kit phosphorylation, you can treat the cells with its ligand, Stem Cell Factor (SCF), for a short period before lysis.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-c-Kit (e.g., p-c-Kit Tyr719) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

    • Strip the membrane and re-probe for total c-Kit and a loading control (e.g., GAPDH or β-actin) to normalize the results.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.

  • Drug Treatment:

    • Treat the cells with a serial dilution of this compound. Include a vehicle control.

    • Incubate for the desired period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[12] Metabolically active cells will convert MTT into formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.

Visualizations

This compound Mechanism of Action on c-Kit cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Kit c-Kit PI3K PI3K c-Kit->PI3K Activates Akt Akt PI3K->Akt Activates p-Akt p-Akt Akt->p-Akt Phosphorylation Proliferation Proliferation p-Akt->Proliferation Survival Survival p-Akt->Survival This compound This compound This compound->c-Kit Inhibits ATP binding ATP ATP ATP->c-Kit

Caption: this compound inhibits c-Kit by competing with ATP.

Troubleshooting Workflow for c-Kit Inhibition start Start: No/low c-Kit Inhibition check_conc Verify this compound Concentration (IC50 ~3-5 µM) start->check_conc check_conc->start Incorrect dose_response Perform Dose-Response Experiment check_conc->dose_response Concentration OK check_expr Confirm c-Kit Expression (Western/FACS) check_activity Test Compound Activity (Positive Control) check_expr->check_activity Expression OK new_cell_line Select High-Expressing Cell Line check_expr->new_cell_line Low/No Expression new_compound Obtain Fresh Compound check_activity->new_compound Inactive success Successful Inhibition check_activity->success Activity OK dose_response->check_expr

Caption: A logical workflow for troubleshooting c-Kit inhibition experiments.

References

Technical Support Center: NVP-ADW742 and Insulin Receptor Interaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of NVP-ADW742 on the insulin receptor (IR). This compound is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key target in cancer therapy. However, due to the high homology between IGF-1R and the insulin receptor, cross-reactivity can occur, leading to potential metabolic side effects in experimental models. This guide offers troubleshooting advice and detailed protocols to help mitigate these effects and ensure the specific targeting of IGF-1R.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it affect the insulin receptor?

This compound is a small molecule inhibitor that targets the ATP-binding site of the IGF-1R kinase domain, thereby inhibiting its downstream signaling. The insulin receptor (IR) shares a high degree of structural similarity with IGF-1R, particularly within the kinase domain. This homology is the primary reason for the off-target inhibition of IR by this compound.

Q2: How significant is the off-target effect of this compound on the insulin receptor?

This compound exhibits a greater selectivity for IGF-1R over IR. However, at higher concentrations, inhibition of the insulin receptor can become significant. The half-maximal inhibitory concentration (IC50) values demonstrate this selectivity.

Q3: What are the potential consequences of insulin receptor inhibition in my experiments?

Inhibition of the insulin receptor can interfere with normal glucose metabolism and cellular growth signaling in your experimental system. This can lead to effects such as hyperglycemia, insulin resistance, and alterations in metabolic pathways, potentially confounding the interpretation of results aimed at understanding IGF-1R-specific functions.

Q4: How can I minimize the impact of this compound on the insulin receptor?

Minimizing the impact on the insulin receptor involves a combination of careful experimental design and control experiments. Key strategies include:

  • Concentration Optimization: Using the lowest effective concentration of this compound that inhibits IGF-1R without significantly affecting IR.

  • Cell Line Selection: Utilizing cell lines with high IGF-1R expression and low to moderate IR expression.

  • Serum Starvation: Synchronizing cells and reducing basal activation of both receptors by serum starvation prior to treatment.

  • Insulin Rescue Experiments: Supplementing with insulin to specifically counteract the effects on the insulin receptor.

  • Control Experiments: Including appropriate controls to dissect the effects of IGF-1R inhibition from off-target IR inhibition.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected changes in glucose metabolism or cell viability at low this compound concentrations. Off-target inhibition of the insulin receptor.Perform a dose-response curve to determine the optimal concentration that inhibits IGF-1R phosphorylation with minimal effect on insulin-stimulated IR phosphorylation. (See Protocol 1)
Difficulty distinguishing between IGF-1R and IR-mediated signaling events. Overlapping downstream pathways (e.g., PI3K/Akt, MAPK/ERK).Use cell lines with differential expression of IGF-1R and IR. Alternatively, employ siRNA-mediated knockdown of either receptor to isolate the signaling pathway of interest.
High background receptor activation, masking the specific effects of this compound. Presence of growth factors in the cell culture serum.Serum-starve the cells for 4-24 hours prior to this compound treatment and ligand stimulation to reduce basal receptor activity. (See Protocol 2)
Observed phenotype may be a combination of IGF-1R and IR inhibition. This compound is affecting both receptors at the concentration used.Conduct an insulin rescue experiment. If the phenotype is reversed or partially mitigated by the addition of insulin, it indicates a significant contribution from IR inhibition. (See Protocol 3)

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against IGF-1R and the Insulin Receptor.

Target IC50 (µM) Selectivity (IR/IGF-1R) Reference
IGF-1R0.17~16-fold[1][2]
Insulin Receptor (IR)2.8[1][2]

Key Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

Objective: To identify the lowest concentration of this compound that effectively inhibits IGF-1-stimulated IGF-1R phosphorylation with minimal impact on insulin-stimulated IR phosphorylation.

Methodology:

  • Cell Culture: Plate cells (e.g., MCF-7, which express both receptors) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Wash cells with PBS and incubate in serum-free media for 12-24 hours.

  • Inhibitor Treatment: Pre-treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 0.5, 1, 2.5, 5, 10 µM) for 2 hours. Include a vehicle control (DMSO).

  • Ligand Stimulation:

    • For IGF-1R activation, stimulate one set of wells with 100 ng/mL IGF-1 for 10 minutes.

    • For IR activation, stimulate a parallel set of wells with 100 nM insulin for 10 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe membranes with antibodies against phospho-IGF-1Rβ (Tyr1135/1136)/IRβ (Tyr1150/1151), total IGF-1Rβ, total IRβ, and a loading control (e.g., β-actin).

    • Quantify band intensities to determine the IC50 for inhibition of each receptor.

Protocol 2: Serum Starvation for Cell Synchronization

Objective: To reduce basal receptor tyrosine kinase activity prior to inhibitor treatment and ligand stimulation.

Methodology:

  • Cell Plating: Grow cells to the desired confluency (typically 60-70%) in complete growth medium.

  • Washing: Gently aspirate the growth medium and wash the cells twice with sterile, pre-warmed phosphate-buffered saline (PBS).

  • Starvation: Add serum-free medium to the cells. The duration of serum starvation can vary depending on the cell type but is typically between 4 and 24 hours. For sensitive cell lines, a reduced serum medium (e.g., 0.5% FBS) can be used.

  • Experimentation: Proceed with this compound treatment and ligand stimulation as described in your experimental plan.

Protocol 3: Insulin Rescue Experiment

Objective: To determine the extent to which the observed effects of this compound are due to off-target inhibition of the insulin receptor.

Methodology:

  • Cell Culture and Starvation: Plate and serum-starve cells as described in Protocol 2.

  • Treatment Groups:

    • Vehicle control (DMSO)

    • This compound (at a predetermined effective concentration)

    • This compound + Insulin (e.g., 100 nM)

    • Insulin alone

  • Incubation: Incubate cells with the respective treatments for the desired experimental duration.

  • Phenotypic Analysis: Assess the phenotype of interest (e.g., cell proliferation, apoptosis, glucose uptake). A reversal or partial mitigation of the this compound-induced phenotype by insulin co-treatment suggests an off-target effect on the insulin receptor.

  • Biochemical Analysis (Optional): Perform Western blot analysis to confirm that insulin supplementation restores downstream signaling of the IR pathway (e.g., p-Akt) in the presence of this compound.

Visualizing Signaling Pathways and Workflows

cluster_IGF1R IGF-1R Pathway cluster_IR Insulin Receptor Pathway IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R IRS-1/Shc IRS-1/Shc IGF-1R->IRS-1/Shc PI3K/Akt Pathway PI3K/Akt Pathway IRS-1/Shc->PI3K/Akt Pathway Ras/MAPK Pathway Ras/MAPK Pathway IRS-1/Shc->Ras/MAPK Pathway This compound This compound This compound->IGF-1R Inhibition Insulin Insulin IR IR Insulin->IR IR->IRS-1/Shc NVP-ADW742_off This compound (High Conc.) NVP-ADW742_off->IR Off-target Inhibition Cell Survival, Growth, Metabolism Cell Survival, Growth, Metabolism PI3K/Akt Pathway->Cell Survival, Growth, Metabolism Cell Proliferation, Differentiation Cell Proliferation, Differentiation Ras/MAPK Pathway->Cell Proliferation, Differentiation

Caption: IGF-1R and Insulin Receptor signaling pathways and the inhibitory action of this compound.

Start Start Dose-Response Perform Dose-Response (Protocol 1) Start->Dose-Response Determine_IC50 Determine IC50 for IGF-1R and IR Dose-Response->Determine_IC50 Select_Concentration Select Lowest Effective Concentration for IGF-1R Determine_IC50->Select_Concentration Main_Experiment Conduct Main Experiment Select_Concentration->Main_Experiment Insulin_Rescue Perform Insulin Rescue (Protocol 3) Select_Concentration->Insulin_Rescue Control Analyze_Results Analyze and Interpret Results Main_Experiment->Analyze_Results Insulin_Rescue->Analyze_Results End End Analyze_Results->End

Caption: Experimental workflow for minimizing and assessing off-target effects of this compound.

References

Addressing variability in apoptosis induction with Nvp-adw742

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NVP-ADW742. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the use of this compound in apoptosis induction experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound for apoptosis induction.

Problem Possible Cause Recommended Solution
Low or no apoptosis induction observed. Sub-optimal concentration of this compound: The IC50 of this compound can vary significantly between cell lines.[1][2]Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 20 µM).
Cell line resistance: Some cell lines may exhibit intrinsic or acquired resistance to IGF-1R inhibition. This can be due to active alternative survival pathways, such as the SCF/Kit autocrine loop.[1][2]Consider combination therapies. For example, in Small Cell Lung Cancer (SCLC) cell lines with active SCF/Kit loops, combining this compound with a Kit inhibitor like Imatinib (STI571) has shown synergistic effects in inducing apoptosis.[1][3]
Incorrect assessment of apoptosis: The timing of apoptosis detection is critical. Early apoptotic events may be missed if the assay is performed too late.Perform a time-course experiment to identify the optimal incubation period for apoptosis induction with this compound in your cell line. Assess apoptosis at multiple time points (e.g., 24, 48, 72 hours).
Issues with the apoptosis assay: Problems with reagents or the experimental procedure can lead to inaccurate results.Include appropriate positive and negative controls in your apoptosis assay. For example, use a known apoptosis inducer like staurosporine as a positive control. Ensure proper handling and storage of all assay components.
High variability in apoptosis induction between experiments. Inconsistent cell culture conditions: Factors such as cell passage number, confluence, and serum concentration can affect cellular response to treatment.Maintain consistent cell culture practices. Use cells within a defined passage number range, seed cells at a consistent density, and use the same batch and concentration of serum for all experiments.
Variability in this compound preparation: Improper dissolution or storage of the compound can lead to inconsistent concentrations.Prepare fresh stock solutions of this compound and store them under recommended conditions (typically at -20°C or -80°C). Ensure complete dissolution of the compound before use.
Cell-to-cell heterogeneity: Even within a clonal population, there can be inherent biological variability in the response to drug treatment.[4][5]When using flow cytometry-based methods, analyze a sufficient number of cells to obtain statistically significant data. Consider using single-cell analysis techniques to investigate population heterogeneity.
Unexpected off-target effects observed. High concentrations of this compound: At high concentrations, this compound may inhibit other kinases, such as c-Kit.[1]Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize off-target effects.
Cell line-specific signaling: The cellular response to this compound is dependent on the specific signaling pathways active in the cell line.Characterize the expression and activation status of IGF-1R and downstream signaling proteins (e.g., Akt, PI3K) in your cell line to better understand the observed effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase.[1][2][6] By inhibiting IGF-1R, this compound blocks downstream signaling pathways, primarily the PI3K/Akt pathway, which is crucial for cell proliferation and survival.[3][7] Inhibition of this pathway leads to decreased expression of anti-apoptotic proteins like Bcl-2 and can induce apoptosis.[8][9]

Q2: In which cancer types has this compound been shown to be effective?

A2: this compound has demonstrated anti-tumor activity in various cancer models, including medulloblastoma, small cell lung cancer (SCLC), and acute myeloid leukemia (AML).[1][6][8] It can induce apoptosis on its own or sensitize cancer cells to the effects of chemotherapy.[3][6][7]

Q3: What are the typical IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line. For example:

  • Daoy (Medulloblastoma): 11.12 µmol/l[6][9]

  • SCLC (lacking active SCF/Kit autocrine loops): 0.1 - 0.5 µM[1][2]

  • SCLC (with active SCF/Kit autocrine loops): 4 - 7 µM[1]

  • H526 (SCLC): 0.1 - 0.4 µM[1][2]

Q4: Can this compound be used in combination with other drugs?

A4: Yes, this compound has been shown to act synergistically with other chemotherapeutic agents. For instance, it enhances the chemosensitivity of medulloblastoma cells to temozolomide and SCLC cells to etoposide and carboplatin.[3][6][7] This sensitization is often correlated with the inhibition of the PI3K/Akt signaling pathway.[3][7]

Q5: How can I measure apoptosis induced by this compound?

A5: Several methods can be used to measure apoptosis, including:

  • Flow cytometry with Annexin V and Propidium Iodide (PI) staining: This is a common method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[3][7]

  • Caspase activity assays: These assays measure the activity of caspases, which are key executioner proteins in the apoptotic cascade.[3][7]

  • Western blotting for apoptosis markers: This can be used to detect the cleavage of proteins like PARP and Caspase-3.[3]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference(s)
DaoyMedulloblastoma11.12 µM[6][9]
H526Small Cell Lung Cancer0.1 - 0.4 µM[1][2]
SCLC cell lines (without active SCF/Kit loop)Small Cell Lung Cancer0.1 - 0.5 µM[1][2]
SCLC cell lines (with active SCF/Kit loop)Small Cell Lung Cancer4 - 7 µM[1]

Table 2: Apoptosis Induction with this compound in Combination Therapy

Cell LineTreatmentApoptosis RateReference(s)
DaoyTemozolomide alone16.18 ± 2.47%[6][9]
DaoyTemozolomide + this compound (2 µmol/l)23.20 ± 2.80%[6][9]

Experimental Protocols

Annexin V Apoptosis Assay by Flow Cytometry

This protocol is adapted for detecting apoptosis induced by this compound.

Materials:

  • Cells treated with this compound and appropriate controls (untreated, vehicle control).

  • Annexin V-FITC (or other fluorochrome conjugate).

  • Propidium Iodide (PI).

  • 1X Annexin-binding buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2).

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Seed and treat cells with the desired concentrations of this compound for the determined optimal time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to membrane damage)

Western Blot for PI3K/Akt Pathway Proteins

This protocol outlines the detection of key signaling proteins affected by this compound.

Materials:

  • Cell lysates from this compound-treated and control cells.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-Bcl-2, anti-GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

IGF1R_Pathway cluster_membrane Cell Membrane IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Activates IGF1 IGF-1 IGF1->IGF1R Binds and Activates NVP_ADW742 This compound NVP_ADW742->IGF1R Inhibits Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Bcl2 Bcl-2 Akt->Bcl2 Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: this compound inhibits the IGF-1R signaling pathway.

troubleshooting_workflow start Start: Low/No Apoptosis check_conc 1. Check Concentration: Perform Dose-Response start->check_conc check_time 2. Check Timing: Perform Time-Course check_conc->check_time If optimal conc. is ineffective success Problem Solved check_conc->success If effective check_assay 3. Check Assay: Review Controls & Protocol check_time->check_assay If optimal time is ineffective check_time->success If effective check_resistance 4. Investigate Resistance: Consider Combination Therapy check_assay->check_resistance If assay is valid check_assay->success If issue found check_resistance->success If combination works fail Consult Further check_resistance->fail If still no effect

Caption: Troubleshooting workflow for low apoptosis induction.

experimental_variability cluster_technical Technical Factors cluster_biological Biological Factors variability Variability in Apoptosis Induction cell_culture Inconsistent Cell Culture (Passage, Confluence) variability->cell_culture compound_prep This compound Preparation (Dissolution, Storage) variability->compound_prep assay_execution Assay Execution (Timing, Reagents) variability->assay_execution cell_line Cell Line Differences (Genetic Background) variability->cell_line resistance Alternative Survival Pathways (e.g., c-Kit) variability->resistance heterogeneity Cell-to-Cell Heterogeneity variability->heterogeneity

Caption: Potential sources of variability in this compound experiments.

References

Validation & Comparative

A Comparative Guide to IGF-1R Inhibitors in Oncology Research: NVP-ADW742 vs. Linsitinib, Cixutumumab, and Figitumumab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway is a critical mediator of cell growth, proliferation, and survival, making it a key target in oncology research. Dysregulation of this pathway is implicated in the development and progression of numerous cancers. This guide provides a comparative analysis of a prominent small molecule inhibitor, NVP-ADW742, against other notable IGF-1R inhibitors: linsitinib (a small molecule inhibitor), and cixutumumab and figitumumab (monoclonal antibodies). We present a compilation of publicly available preclinical data to facilitate an objective comparison of their performance and provide detailed experimental methodologies for key assays.

Mechanism of Action: Small Molecules vs. Monoclonal Antibodies

IGF-1R inhibitors can be broadly categorized into two main classes based on their mechanism of action: small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.

  • Small Molecule TKIs (e.g., this compound, Linsitinib): These inhibitors typically act intracellularly by binding to the ATP-binding pocket of the IGF-1R kinase domain. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[1][2]

  • Monoclonal Antibodies (e.g., Cixutumumab, Figitumumab): These are large proteins that bind to the extracellular domain of the IGF-1R.[3] Their primary mechanism involves blocking the binding of the natural ligands, IGF-1 and IGF-2, to the receptor, thereby preventing its activation.[3] Some antibodies may also induce receptor internalization and degradation.[3]

IGF-1R Signaling Pathway and Inhibition Mechanisms cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1/IGF-2 IGF-1/IGF-2 IGF-1R IGF-1R IGF-1/IGF-2->IGF-1R Binds to Cixutumumab/Figitumumab Cixutumumab/Figitumumab Cixutumumab/Figitumumab->IGF-1R Blocks Ligand Binding PI3K/Akt Pathway PI3K/Akt Pathway IGF-1R->PI3K/Akt Pathway Activates RAS/MEK/ERK Pathway RAS/MEK/ERK Pathway IGF-1R->RAS/MEK/ERK Pathway Activates This compound/Linsitinib This compound/Linsitinib This compound/Linsitinib->IGF-1R Inhibits Kinase Activity Proliferation & Survival Proliferation & Survival PI3K/Akt Pathway->Proliferation & Survival RAS/MEK/ERK Pathway->Proliferation & Survival

Figure 1: IGF-1R signaling and inhibitor mechanisms.

Comparative In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for this compound, linsitinib, and cixutumumab against various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Multiple Myeloma (various)Multiple Myeloma0.1 - 0.5[4]
DaoyMedulloblastoma11.12[5][6]
H526Small Cell Lung Cancer0.1 - 0.4[7]
SCLC (SCF/Kit inactive)Small Cell Lung Cancer0.1 - 0.5[7]
SCLC (SCF/Kit active)Small Cell Lung Cancer4 - 7[7]
NB(TU)1-10Neuroblastoma0.346[8]
MOLM-13Acute Myeloid Leukemia0.350[8]
RH-41Rhabdomyosarcoma0.381[8]
NCI-H929Myeloma0.388[8]
MM1SMyeloma0.450[8]

Table 2: IC50 Values of Linsitinib (OSI-906) in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
IGF-1R (cell-free)-35[9]
InsR (cell-free)-75[9]
VariousNSCLC, Colorectal21 - 810 (EC50)[9]
Downstream Signaling (Akt, ERK1/2, S6 Kinase)-28 - 130[9]

Table 3: IC50 Values of Cixutumumab (IMC-A12) in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
CHLA-9Neuroblastoma49.31[3][10]
TC-71Ewing's Sarcoma0.66[3][10]
Rh41Rhabdomyosarcoma0.04[3][10]

Preclinical and Clinical Development Status

The clinical development of IGF-1R inhibitors has been challenging. While showing promise in preclinical studies, many have failed to demonstrate sufficient efficacy in later-stage clinical trials.[11]

  • This compound: Has demonstrated synergistic effects when combined with chemotherapy in preclinical models of small cell lung cancer and medulloblastoma.[7][12] It has been shown to induce apoptosis in acute myeloid leukemia cells.[13]

  • Linsitinib (OSI-906): Has been evaluated in multiple clinical trials. However, a phase III trial in adrenocortical carcinoma did not show a survival benefit.

  • Cixutumumab (IMC-A12): Has been extensively studied in phase I and II clinical trials for various solid tumors.[14] While generally well-tolerated, its single-agent antitumor activity has been modest.[15]

  • Figitumumab (CP-751,871): The development of figitumumab was discontinued after phase III trials in non-small cell lung cancer (NSCLC) failed to meet their primary endpoints and showed an increase in adverse events, including fatalities.[5][9][16][17] The failure was attributed to a lack of efficacy in an unselected patient population and potential detrimental effects when combined with chemotherapy.[11][16]

The challenges in the clinical development of IGF-1R inhibitors highlight the need for identifying predictive biomarkers to select patient populations most likely to respond to these therapies.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key in vitro assays used to evaluate IGF-1R inhibitors.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

start Seed cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with varying concentrations of IGF-1R inhibitor incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

Figure 2: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the IGF-1R inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[18]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key components of the IGF-1R signaling pathway, such as Akt and ERK.

start Treat cells with IGF-1R inhibitor and/or ligand (IGF-1) lyse Lyse cells and collect protein start->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page Separate proteins by size via SDS-PAGE quantify->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer block Block non-specific binding sites on the membrane transfer->block primary_ab Incubate with primary antibody (e.g., anti-p-IGF-1R, anti-p-Akt) block->primary_ab wash1 Wash membrane primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash membrane secondary_ab->wash2 detect Detect signal using chemiluminescence wash2->detect

Figure 3: General workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the IGF-1R inhibitor for the desired time, with or without stimulation with IGF-1. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.[2]

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the bands corresponds to the amount of the target protein.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the IGF-1R inhibitor for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[19]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[19]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[19]

Conclusion

The IGF-1R remains a compelling target in oncology, though the clinical development of its inhibitors has been met with significant hurdles. This compound, a small molecule TKI, has demonstrated potent preclinical activity, particularly in combination with other agents. In comparison, while monoclonal antibodies like cixutumumab have shown a favorable safety profile, their single-agent efficacy has been limited. The discontinuation of figitumumab underscores the challenges of targeting this pathway without robust patient selection strategies. Future success in targeting the IGF-1R pathway will likely depend on the identification of predictive biomarkers to guide patient selection and the rational design of combination therapies. This guide provides a foundational comparison to aid researchers in navigating the complex landscape of IGF-1R inhibitors.

References

A Comparative Analysis of NVP-ADW742 and NVP-AEW541: Efficacy and Mechanism of Action as IGF-1R Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent small molecule inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), NVP-ADW742 and NVP-AEW541. This analysis is supported by experimental data on their efficacy, selectivity, and impact on downstream signaling pathways.

Both this compound and NVP-AEW541 are potent and selective inhibitors of the IGF-1R tyrosine kinase, a key mediator in cell proliferation, survival, and tumorigenesis.[1][2] Their development has provided valuable tools for investigating the therapeutic potential of targeting the IGF-1R signaling pathway in various cancers. While both compounds share a common primary target, subtle differences in their selectivity and efficacy have been reported across different preclinical models.

Data Presentation: A Quantitative Comparison

To facilitate a clear comparison of the two inhibitors, the following tables summarize key quantitative data extracted from various preclinical studies.

Inhibitor Target IC50 (in vitro kinase assay) Cellular IC50 (IGF-1R autophosphorylation) Cellular IC50 (InsR autophosphorylation) Selectivity (IGF-1R vs. InsR)
This compound IGF-1R0.17 µM[3]Not explicitly stated2.8 µM[3]~16-fold[4]
NVP-AEW541 IGF-1R0.15 µM[5]0.086 µM[1]2.3 µM[1]>26-fold[4]

Table 1: In Vitro Potency and Selectivity. This table highlights the half-maximal inhibitory concentrations (IC50) of this compound and NVP-AEW541 against their primary target, IGF-1R, and the closely related Insulin Receptor (InsR). A higher selectivity for IGF-1R over InsR is generally desirable to minimize metabolic side effects.

Inhibitor Cancer Type Cell Line IC50 (Cell Growth/Proliferation) Reference
This compound Small Cell Lung CancerH5260.1 - 0.4 µM[2]
Small Cell Lung Cancer(population without active SCF/Kit autocrine loops)0.1 - 0.5 µM[2]
Small Cell Lung Cancer(population with active SCF/Kit autocrine loops)4 - 7 µM[6]
MedulloblastomaDaoy11.12 µmol/l[7]
NVP-AEW541 Biliary Tract CancerMultiple cell lines (mean)0.51 ± 0.44 µmol/L[8]
Musculoskeletal SarcomaTC-71Growth inhibition observed[9]
NeuroblastomaMultiple cell lines0.4 - 6.8 µM[9]
Breast CancerMCF-7 (IGF-I-mediated proliferation)1.64 µM[9]
Breast CancerMCF-7 (IGF-I-mediated survival)0.162 µM[9]
Breast CancerMCF-7 (soft agar colony formation)0.105 µM[9]

Table 2: In Vitro Efficacy in Cancer Cell Lines. This table presents the IC50 values for cell growth inhibition in various cancer cell lines, demonstrating the anti-proliferative effects of both compounds. The efficacy can vary depending on the cellular context and the dependency of the cancer cells on the IGF-1R signaling pathway.

Mechanism of Action and Signaling Pathways

This compound and NVP-AEW541 exert their anti-tumor effects by inhibiting the tyrosine kinase activity of the IGF-1R. This, in turn, blocks the activation of two major downstream signaling cascades: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[10][11][12] The PI3K/Akt pathway is crucial for cell survival and inhibition of apoptosis, while the MAPK pathway is primarily involved in cell proliferation and differentiation.[13][14][15]

By inhibiting IGF-1R, both compounds lead to a reduction in the phosphorylation of key downstream effectors like Akt and Erk (a member of the MAPK family).[8][16] This disruption of signaling ultimately results in cell cycle arrest, typically at the G1 phase, and the induction of apoptosis in sensitive cancer cells.[8][17]

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binds to IRS IRS IGF-1R->IRS Phosphorylates Shc Shc IGF-1R->Shc Phosphorylates This compound This compound This compound->IGF-1R Inhibits NVP-AEW541 NVP-AEW541 NVP-AEW541->IGF-1R Inhibits PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Anti-apoptosis Akt->Cell_Survival Grb2/SOS Grb2/SOS Shc->Grb2/SOS Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation

Caption: IGF-1R signaling and points of inhibition by this compound and NVP-AEW541.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison. For specific details, researchers should consult the original publications.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or NVP-AEW541 for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Western Blotting for Protein Phosphorylation
  • Cell Lysis: Cells, previously treated with or without the inhibitors and stimulated with IGF-1, are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt).

  • Detection: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

Western_Blot_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Detection (Chemiluminescence) E->F G Phosphorylated Protein Quantification F->G

References

Synergistic Inhibition of SCLC Growth by NVP-ADW742 and Imatinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of NVP-ADW742, an insulin-like growth factor-I receptor (IGF-IR) kinase inhibitor, and imatinib, a c-Kit receptor tyrosine kinase inhibitor, in the context of Small Cell Lung Cancer (SCLC). The combination has demonstrated enhanced efficacy in preclinical studies, particularly in sensitizing SCLC cells to standard chemotherapy. This document summarizes the key findings, experimental methodologies, and underlying signaling pathways.

I. Executive Summary

Preclinical evidence suggests a potent synergy between this compound and imatinib in specific SCLC subtypes. This synergy is most pronounced in SCLC cell lines, such as WBA, where the PI3K-Akt survival pathway is driven by both IGF-IR and c-Kit signaling. The combination of this compound and imatinib leads to a more profound inhibition of this critical survival pathway than either agent alone, resulting in enhanced chemosensitivity.

II. Comparative Efficacy

The synergistic interaction between this compound and imatinib has been primarily evaluated in the context of sensitization to the chemotherapeutic agent etoposide in the WBA SCLC cell line. In this specific cellular context, the combination of this compound and imatinib was found to be superior to this compound alone in augmenting the cytotoxic effects of etoposide.[1]

Table 1: Qualitative Comparison of Single Agent vs. Combination Therapy in the WBA SCLC Cell Line

Treatment GroupEfficacy in Sensitizing to EtoposideKey Target(s)
This compoundModerateIGF-IR
ImatinibMinimal (as a single agent for sensitization)c-Kit, PDGFR, Abl
This compound + ImatinibSuperior to this compound alone IGF-IR and c-Kit

Note: Quantitative data on the direct synergistic effects of this compound and imatinib without a chemotherapeutic agent is not detailed in the reviewed literature abstracts. The synergy is reported in the context of enhanced chemosensitization.

III. Mechanism of Synergistic Action

The synergistic effect of this compound and imatinib is rooted in the dual inhibition of key survival signaling pathways in SCLC. In certain SCLC cells, both the IGF-IR and c-Kit receptors contribute to the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which is a major driver of cell survival and resistance to apoptosis.[1][2]

  • This compound inhibits the IGF-IR, blocking the downstream activation of PI3K-Akt mediated by IGF-I.

  • Imatinib inhibits the c-Kit receptor, preventing its contribution to PI3K-Akt activation.

By targeting both receptors simultaneously, the combination therapy achieves a more comprehensive shutdown of the PI3K-Akt signaling cascade than is possible with either drug alone. This enhanced inhibition of survival signals lowers the threshold for apoptosis induction by chemotherapeutic agents like etoposide.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF-IR IGF-IR PI3K PI3K IGF-IR->PI3K Activates c-Kit c-Kit c-Kit->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival (Anti-apoptosis) Akt->Cell_Survival Promotes This compound This compound This compound->IGF-IR Inhibits Imatinib Imatinib Imatinib->c-Kit Inhibits

Dual inhibition of IGF-IR and c-Kit by this compound and imatinib.

IV. Experimental Protocols

The synergistic effects of this compound and imatinib in sensitizing SCLC cells to chemotherapy were evaluated using standard in vitro assays.

Cell Growth and Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to measure cell proliferation and cytotoxicity.[1]

  • Cell Plating: SCLC cells (e.g., WBA) were seeded in 96-well plates at a predetermined optimal density.

  • Drug Treatment: Cells were treated with various concentrations of this compound, imatinib, and etoposide, both as single agents and in combination.

  • Incubation: The treated cells were incubated for a period of 72 hours under standard cell culture conditions.

  • MTT Addition: Following incubation, MTT solution was added to each well.

  • Formazan Solubilization: After a further incubation period, a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability was calculated as a percentage of the untreated control.

Analysis of Synergy (Chou-Talalay Method)

The Chou-Talalay multiple-drug-effect equation was used to quantitatively determine the nature of the drug interaction (synergism, additivity, or antagonism).[1] This method calculates a Combination Index (CI), where:

  • CI < 1: Indicates synergism

  • CI = 1: Indicates an additive effect

  • CI > 1: Indicates antagonism

G cluster_workflow Experimental Workflow Cell_Culture SCLC Cell Culture (WBA line) Drug_Treatment Treatment with This compound, Imatinib, and Etoposide (Single and Combination) Cell_Culture->Drug_Treatment Incubation_72h 72-hour Incubation Drug_Treatment->Incubation_72h MTT_Assay MTT Assay for Cell Viability Incubation_72h->MTT_Assay Data_Analysis Chou-Talalay Analysis (Combination Index) MTT_Assay->Data_Analysis

Workflow for assessing the synergistic effects of the drug combination.

V. Alternative Approaches and Future Directions

While the combination of this compound and imatinib shows promise in a specific subset of SCLC, other therapeutic strategies are also under investigation. These include:

  • Targeting other signaling pathways: Research into inhibitors of other critical pathways in SCLC, such as DLL3, is ongoing.

  • Immunotherapy: The role of immune checkpoint inhibitors in SCLC is an active area of clinical investigation.

  • Combination with other chemotherapies: this compound has also been shown to synergize with carboplatin, another standard-of-care chemotherapy for SCLC.[1]

Future clinical trials incorporating IGF-IR inhibitors, alone or in combination with other targeted agents, should consider assessing PI3K-Akt activity as a pharmacodynamic endpoint to identify patient populations most likely to benefit.[1]

References

A Comparative Guide to NVP-ADW742 as a Chemosensitizing Agent for Temozolomide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insulin-like growth factor-1 receptor (IGF-1R) inhibitor, NVP-ADW742, and its role in sensitizing tumor cells to the frontline chemotherapy agent, temozolomide (TMZ). The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data supporting this combination, a comparison with alternative chemosensitizing strategies, and the underlying molecular mechanisms.

The Challenge: Temozolomide Resistance in Glioma

Temozolomide is the standard-of-care alkylating agent for high-grade gliomas, including glioblastoma multiforme (GBM). Its efficacy is often limited by both intrinsic and acquired resistance. Understanding these resistance mechanisms is crucial for developing effective chemosensitization strategies.

Key Mechanisms of Temozolomide Resistance:

  • O⁶-methylguanine-DNA methyltransferase (MGMT): This DNA repair enzyme removes the cytotoxic O⁶-methylguanine adducts induced by TMZ, thereby negating its therapeutic effect. High MGMT expression is a primary mechanism of TMZ resistance.

  • DNA Mismatch Repair (MMR) System: A deficient MMR system can lead to tolerance of TMZ-induced DNA damage, preventing the activation of apoptotic pathways.

  • Base Excision Repair (BER) Pathway: This pathway repairs other TMZ-induced lesions, such as N7-methylguanine and N3-methyladenine, contributing to cell survival.

  • Activation of Pro-Survival Signaling Pathways: Pathways such as the PI3K/Akt and IGF-1R signaling cascades can promote cell survival and proliferation, counteracting the cytotoxic effects of TMZ.

  • Glioblastoma Stem Cells (GSCs): A subpopulation of tumor cells with stem-like properties can exhibit enhanced DNA repair capabilities and contribute to tumor recurrence and chemoresistance.

This compound: A Targeted Approach to Chemosensitization

This compound is a potent and selective small molecule inhibitor of the IGF-1R tyrosine kinase. The IGF-1R signaling pathway plays a critical role in cell growth, proliferation, and survival, and its upregulation is implicated in resistance to various cancer therapies. By inhibiting this pathway, this compound can lower the threshold for TMZ-induced cell death.

Preclinical Efficacy of this compound with Temozolomide

A key study by Zhou et al. (2011) in the Daoy medulloblastoma cell line demonstrated the chemosensitizing potential of this compound.[1]

Table 1: In Vitro Efficacy of this compound in Combination with Temozolomide

Treatment GroupIC50 of Temozolomide (µmol/L)% Apoptosis (Mean ± SD)
Temozolomide Alone452.1216.18 ± 2.47%
Temozolomide + this compound (2 µmol/L)256.8123.20 ± 2.80%

Data sourced from Zhou et al. (2011) in Daoy medulloblastoma cells.[1]

The data clearly indicates that the addition of a sub-toxic concentration of this compound significantly reduces the IC50 of temozolomide and enhances apoptosis.[1]

Mechanism of Action: The IGF-1R Signaling Pathway

This compound exerts its chemosensitizing effect by inhibiting the IGF-1R signaling pathway, which, when activated, promotes cell survival and resistance to chemotherapy. The binding of IGF-1 to its receptor triggers a phosphorylation cascade that activates downstream pro-survival pathways, primarily the PI3K/Akt pathway. This compound blocks the initial phosphorylation of IGF-1R, thereby inhibiting this entire cascade.

IGF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF-1R IGF-1R PI3K PI3K IGF-1R->PI3K Activates IGF-1 IGF-1 IGF-1->IGF-1R Binds This compound This compound This compound->IGF-1R Inhibits (No Phosphorylation) Akt Akt PI3K->Akt Activates P38 P38 Akt->P38 GSK-3β GSK-3β Akt->GSK-3β Inhibits Bcl-2 Bcl-2 Akt->Bcl-2 Upregulates Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits

IGF-1R signaling pathway and the inhibitory action of this compound.

Experimental data shows that this compound suppresses the phosphorylation of Akt, P38, and GSK-3β, and decreases the intracellular levels of PI3K, Akt, P38, GSK-3β, and the anti-apoptotic protein Bcl-2.[1]

Alternative Chemosensitizing Strategies for Temozolomide

While this compound shows promise, other targeted therapies are also being investigated to overcome TMZ resistance. This section compares this compound with inhibitors of other key signaling pathways.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors enhance the efficacy of DNA-damaging agents like TMZ by preventing the repair of DNA single-strand breaks, which then lead to more lethal double-strand breaks.

Table 2: Comparative In Vitro Efficacy of PARP Inhibitors with Temozolomide

Inhibitor (Target)Cell LineIC50 of Inhibitor (µM)IC50 of Temozolomide (µM)Fold Reduction in TMZ IC50% Apoptosis IncreaseReference
Olaparib (PARP)U87MG228>1000 (alone)Not specified, but combination showed increased cytotoxicityIncreased apoptosis observedHwang et al. (2021)[2]
Olaparib (PARP)U251MG177>1000 (alone)Not specified, but combination showed increased cytotoxicityNot specifiedHwang et al. (2021)[2]
Olaparib (PARP)T98G260>1000 (alone)Not specified, but combination showed increased cytotoxicityNot specifiedHwang et al. (2021)[2]
PI3K/Akt/mTOR Inhibitors

As a downstream effector of IGF-1R, the PI3K/Akt/mTOR pathway is a logical target for chemosensitization.

Table 3: Comparative In Vitro Efficacy of PI3K Inhibitors with Temozolomide

Inhibitor (Target)Cell LineIC50 of Inhibitor (nM)IC50 of Temozolomide (µM)Fold Reduction in TMZ IC50% Apoptosis IncreaseReference
XH30 (PI3K)U251/TMZ (TMZ-Resistant)191>1000 (alone)Not specified, but combination showed increased cytotoxicityNot specified (induced G1 arrest)Li et al. (2021)[3][4]
XH30 (PI3K)T98G (TMZ-Resistant)183>1000 (alone)Not specified, but combination showed increased cytotoxicityNot specified (induced G1 arrest)Li et al. (2021)[3][4]
LY294002 (PI3K)U87Not specifiedNot specifiedCombination significantly suppressed proliferationHigher apoptosis rate with combinationChen et al. (2012)[5]
EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is frequently amplified or mutated in glioblastoma, making it another attractive target.

Table 4: Comparative In Vitro Efficacy of EGFR Inhibitors with Temozolomide

Inhibitor (Target)Cell LineIC50 of Temozolomide (µM)Fold Reduction in TMZ IC50% Apoptosis IncreaseReference
EGFRvIII InhibitionU87600 (control) vs 1200 (EGFRvIII+)0.5 (resistance)Not specifiedZhang et al. (2022)[6]
EGFRvIII InhibitionLN229700 (control) vs 1200 (EGFRvIII+)0.58 (resistance)Not specifiedZhang et al. (2022)[6]

Note: The study by Zhang et al. demonstrated that EGFRvIII expression increases resistance to TMZ. Inhibition of the downstream NF-κB pathway reversed this resistance.[6]

Clinical Landscape

As of late 2025, there are no prominent clinical trials specifically investigating this compound in combination with temozolomide for medulloblastoma or glioblastoma. However, other IGF-1R inhibitors, such as cixutumumab, have been evaluated in clinical trials for other cancers in combination with chemotherapy. In contrast, numerous clinical trials are ongoing or have been completed for PARP inhibitors, PI3K inhibitors, and EGFR inhibitors in combination with temozolomide for glioblastoma, with varying degrees of success. This suggests that while preclinical data for this compound is promising, its clinical development for this indication has not been prioritized to the same extent as other targeted agents.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxicity of the therapeutic agents.

CCK8_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A Seed cells in 96-well plate B Incubate for 24h (cell adherence) A->B C Add varying concentrations of drugs (TMZ ± this compound) B->C D Incubate for 48-72 hours C->D E Add 10µL CCK-8 solution to each well D->E F Incubate for 1-4 hours E->F G Measure absorbance at 450 nm F->G H Calculate IC50 values G->H

Workflow for the CCK-8 cell viability assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., Daoy medulloblastoma cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Incubation: Allow cells to adhere by incubating for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Treatment: Treat the cells with various concentrations of temozolomide, with or without a fixed concentration of this compound (e.g., 2 µmol/L).

  • Incubation: Incubate the treated plates for the desired duration (e.g., 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of temozolomide and/or this compound for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

Protocol:

  • Protein Extraction: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the proteins based on size by running them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, Bcl-2) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion

The preclinical data strongly supports the chemosensitizing effect of this compound when combined with temozolomide in medulloblastoma cells. The mechanism of action, through inhibition of the pro-survival IGF-1R/PI3K/Akt pathway, is well-defined. When compared to other targeted therapies, such as PARP and PI3K inhibitors, this compound demonstrates a comparable ability to enhance TMZ-induced cytotoxicity in vitro. However, the lack of dedicated clinical trials for this compound in this context may limit its immediate translational potential compared to other agents that are further along in clinical development. Further in vivo studies and clinical evaluation are warranted to fully validate the therapeutic potential of this compound in sensitizing brain tumors to temozolomide.

References

A Head-to-Head Battle of IGF-1R Inhibitors: NVP-ADW742 versus BMS-536924

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is paramount for advancing research in oncology and related fields. This guide provides a comprehensive comparison of two prominent small molecule inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), NVP-ADW742 and BMS-536924, based on available experimental data.

The IGF-1R signaling pathway plays a critical role in cell proliferation, survival, and differentiation, and its dysregulation is implicated in the development and progression of numerous cancers. Both this compound and BMS-536924 are ATP-competitive tyrosine kinase inhibitors designed to block the activity of IGF-1R, thereby impeding downstream signaling cascades. This guide will delve into their comparative potency, selectivity, and cellular effects, supported by detailed experimental protocols and a visual representation of the targeted signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and BMS-536924, providing a snapshot of their inhibitory potency and selectivity. It is important to note that these values are compiled from various studies and may not have been generated under identical experimental conditions.

Table 1: Inhibitory Potency (IC50) Against IGF-1R and Insulin Receptor (IR)

CompoundTargetIC50 (nM)Fold Selectivity (IR/IGF-1R)
This compound IGF-1R170[1][2]~16.5[1][2]
InsR2800[1][2]
BMS-536924 IGF-1R100[3][4]~0.73[3][4]
IR73[3][4]

Table 2: Kinase Selectivity Profile (IC50)

CompoundOff-Target KinaseIC50
This compound c-Kit>5 µM[2][5]
HER2>10 µM[2][5]
PDGFR>10 µM[2][5]
VEGFR-2>10 µM[2][5]
Bcr-Abl>10 µM[2][5]
BMS-536924 FAK150 nM[4][6]
Lck341 nM[4][6]
MekModest activity[3]
Akt1Very little activity[3]
MAPK1/2Very little activity[3]

IGF-1R Signaling Pathway and Inhibitor Action

The following diagram illustrates the canonical IGF-1R signaling pathway and the points of inhibition by this compound and BMS-536924. Upon ligand binding (IGF-1 or IGF-2), the IGF-1R undergoes autophosphorylation, leading to the activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which promote cell growth, proliferation, and survival.

IGF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1 IGF-1/IGF-2 IGF1R IGF-1R IGF1->IGF1R Ligand Binding IRS IRS IGF1R->IRS Phosphorylation Grb2_SOS Grb2/SOS IGF1R->Grb2_SOS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor This compound BMS-536924 Inhibitor->IGF1R Inhibits Autophosphorylation

Caption: IGF-1R signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for assays commonly used to evaluate IGF-1R inhibitors.

Kinase Inhibition Assay (IGF-1R Autophosphorylation)

This assay determines the ability of a compound to inhibit the autophosphorylation of the IGF-1R kinase domain.

  • Materials:

    • Recombinant human IGF-1R kinase domain

    • ATP

    • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

    • Test compounds (this compound, BMS-536924) at various concentrations

    • 96-well plates

    • Phospho-IGF-1R specific antibody

    • Detection system (e.g., ELISA-based with a secondary antibody conjugated to HRP and a colorimetric substrate, or a luminescence-based assay like ADP-Glo™)

  • Procedure:

    • Coat a 96-well plate with a substrate for the kinase (e.g., poly(Glu, Tyr)4:1) or use a capture antibody for the kinase.

    • Add the recombinant IGF-1R kinase domain to each well.

    • Add the test compounds at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Wash the wells to remove unbound reagents.

    • Add a primary antibody specific for phosphorylated IGF-1R.

    • Incubate to allow antibody binding.

    • Wash the wells and add a labeled secondary antibody.

    • Add the detection substrate and measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell line expressing IGF-1R (e.g., MCF-7, HT-29)

    • Complete cell culture medium

    • Test compounds (this compound, BMS-536924)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or BMS-536924. Include a vehicle control.

    • Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell proliferation inhibition.

In Vivo Xenograft Tumor Model

This in vivo model assesses the anti-tumor efficacy of the inhibitors in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Cancer cell line known to form tumors in mice

    • Matrigel (optional, to aid tumor engraftment)

    • Test compounds (this compound, BMS-536924) formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS or a mixture with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compounds and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

    • Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue the treatment for a defined period or until the tumors in the control group reach a predetermined maximum size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or biomarker analysis).

    • Compare the tumor growth rates and final tumor volumes between the treatment and control groups to evaluate the in vivo efficacy of the inhibitors.

Concluding Remarks

Both this compound and BMS-536924 are potent inhibitors of IGF-1R with demonstrated anti-proliferative and anti-tumor activities. This compound exhibits greater selectivity for IGF-1R over the closely related Insulin Receptor, which may be advantageous in minimizing metabolic side effects. Conversely, BMS-536924 is a dual inhibitor of both IGF-1R and IR, which could be beneficial in cancers where both receptors contribute to tumor progression.

The choice between these two inhibitors will depend on the specific research question and the biological context of the study. For investigations where high selectivity for IGF-1R is crucial, this compound may be the preferred tool. In contrast, for studies aiming to broadly inhibit signaling through both IGF-1R and IR, BMS-536924 would be a more appropriate choice. The provided experimental protocols offer a foundation for researchers to design and execute studies to further elucidate the comparative efficacy and mechanisms of action of these important research compounds.

References

A Head-to-Head Comparison of Small Molecule IGF-1R Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a critical mediator of cell growth, proliferation, and survival, making it a compelling target in oncology drug discovery.[1] Overexpression of IGF-1R is implicated in the development and progression of numerous cancers.[2] Small molecule tyrosine kinase inhibitors (TKIs) represent a promising therapeutic strategy to block the signaling cascade initiated by this receptor. This guide provides a head-to-head comparison of prominent small molecule IGF-1R inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Performance Data of Small Molecule IGF-1R Inhibitors

The following tables summarize the in vitro potency and cellular activity of several well-characterized small molecule IGF-1R inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity

InhibitorIGF-1R IC50 (nM)InsR IC50 (nM)Other Notable Kinase Targets (IC50 nM)
Linsitinib (OSI-906) 35[3]75[3]No significant activity against a panel including Abl, ALK, BTK, EGFR, FGFR1/2, PKA.[3]
BMS-754807 1.8[4]1.7[4]Met (6), TrkA (7), TrkB (4), AurA (9), AurB (25), RON (44).[4]
Ceritinib (LDK378) 8[5]7[5]ALK (0.2), STK22D (23), FLT3 (60).[5]
NVP-AEW541 150[5]140[5]Greater potency and selectivity for IGF-1R in cell-based assays.
BMS-536924 100[5]73[5]Modest activity against Mek, Fak, and Lck.[5]
GSK1838705A 2.0[5]1.6[5]ALK (0.5).[5]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 / EC50 (µM)
Linsitinib (OSI-906) VariousNon-small-cell lung, Colorectal0.021 - 0.810[3]
HCC-1806Breast~0.1 - 1.6 (effective concentrations)[1]
BMS-754807 VariousBroad range (mesenchymal, epithelial, hematopoietic)0.005 - 0.365[6]
A549Non-small cell lung1.08[7]
NCI-H358Non-small cell lung0.76[7]
GEOColon Carcinoma0.005[4]
Rh41Rhabdomyosarcoma0.007[4]

Key Experimental Methodologies

Reproducible and rigorous experimental design is paramount in the evaluation of enzyme inhibitors. Below are detailed protocols for key assays used to characterize IGF-1R inhibitors.

In Vitro Kinase Assay (IGF-1R Autophosphorylation)

This assay quantifies the ability of a compound to inhibit the kinase activity of purified IGF-1R.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human IGF-1R (e.g., GST-fusion protein expressed in insect cells) is used as the enzyme source.[3] A synthetic peptide substrate or poly(Glu, Tyr) can be utilized.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT), a fixed concentration of IGF-1R enzyme, and the peptide substrate.[8]

  • Inhibitor Addition: The small molecule inhibitors are serially diluted in DMSO and added to the wells. Control wells receive DMSO only.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (typically at a concentration near the Km for ATP).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 27-30°C) for a defined period (e.g., 60-90 minutes).[9]

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified. Common methods include:

    • ELISA-based: An antibody specific to the phosphorylated substrate is used. The signal is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.[3]

    • Radiometric: [³²P]-ATP or [³³P]-ATP is used as the phosphate source. The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.[3]

    • Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced, which is directly proportional to kinase activity, is measured through a coupled enzymatic reaction that generates a luminescent signal.[8][9]

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.[3]

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10][11]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the IGF-1R inhibitor or DMSO as a vehicle control.

  • Incubation: The cells are incubated with the compound for a specified period, typically 72 hours.[10]

  • Viability Measurement:

    • MTT Assay:

      • An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.[10]

      • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

      • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[10]

      • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]

    • CellTiter-Glo® Luminescent Cell Viability Assay:

      • The CellTiter-Glo® reagent, which contains luciferase and its substrate, is added directly to the wells.

      • The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, an indicator of metabolically active cells.

      • The plate is incubated for a short period to stabilize the signal, and luminescence is read on a plate reader.[12]

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 or EC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Pathways and Processes

Understanding the IGF-1R signaling network and the experimental workflow for inhibitor evaluation is crucial for interpreting performance data.

IGF-1R Signaling Pathway

The binding of ligands such as IGF-1 or IGF-2 to IGF-1R triggers receptor autophosphorylation and the activation of two major downstream signaling cascades: the PI3K/AKT/mTOR pathway, which primarily regulates cell survival and growth, and the RAS/RAF/MAPK pathway, which is crucial for proliferation.[2][13][14]

IGF1R_Signaling IGF1 IGF-1/ IGF-2 IGF1R IGF-1R IGF1->IGF1R IRS IRS1/Shc IGF1R->IRS PI3K PI3K IRS->PI3K GRB2 Grb2/SOS IRS->GRB2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 1. Simplified IGF-1R signaling cascade.

Experimental Workflow for Inhibitor Characterization

The evaluation of a potential IGF-1R inhibitor follows a logical progression from initial high-throughput screening to detailed cellular and in vivo analysis.

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (In Vitro Kinase Assay) Start->HTS Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID Cell_Assays Cell-Based Assays (Proliferation, Apoptosis) Hit_ID->Cell_Assays Mechanism Mechanism of Action (Western Blot for Downstream Signaling) Cell_Assays->Mechanism In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism->In_Vivo End Lead Optimization/ Clinical Candidate In_Vivo->End

Figure 2. Typical workflow for small molecule inhibitor evaluation.

Logic of Dual IGF-1R/InsR Inhibition

Due to the high homology between IGF-1R and the Insulin Receptor (InsR), particularly in the kinase domain, many small molecule inhibitors exhibit dual activity.[15] There is a therapeutic rationale for this polypharmacology, as crosstalk and compensatory signaling between the two receptors can contribute to resistance when only one is targeted.[15]

Dual_Inhibition_Logic IGF1R_Signal IGF-1R Signaling InsR_Signal InsR Signaling IGF1R_Signal->InsR_Signal Crosstalk Tumor_Growth Tumor Growth & Survival IGF1R_Signal->Tumor_Growth InsR_Signal->Tumor_Growth IGF1R_Inhibitor Selective IGF-1R Inhibitor IGF1R_Inhibitor->IGF1R_Signal Compensatory Compensatory InsR Activation Dual_Inhibitor Dual IGF-1R/InsR Inhibitor Dual_Inhibitor->IGF1R_Signal Dual_Inhibitor->InsR_Signal Compensatory->InsR_Signal

Figure 3. Rationale for dual IGF-1R and InsR inhibition.

References

A Comparative Guide to the Anti-Tumor Activity of NVP-ADW742 in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-tumor activity of NVP-ADW742 across various cancer models. This compound is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key mediator in cancer cell proliferation, survival, and resistance to therapy.[1] This document summarizes key quantitative data, details experimental methodologies, and visually represents critical biological pathways and workflows to offer an objective comparison of this compound's performance, both as a monotherapy and in combination with other anti-cancer agents.

Data Presentation: this compound Performance Across Cancer Models

The anti-tumor efficacy of this compound has been evaluated in a range of cancer cell lines, demonstrating significant activity both alone and in synergy with established chemotherapeutic drugs. The following tables summarize the key findings from preclinical studies.

Cancer TypeCell LineTreatmentIC50 (µM)Fold Change in IC50 (Combination vs. Chemo Alone)Reference
Small Cell Lung Cancer H526This compound0.1 - 0.4-[1]
H146This compound in combination with EtoposideCI value: 0.48 (synergistic)Not Applicable[2]
WBAThis compound in combination with EtoposideCI value: synergisticNot Applicable[2]
H209This compound in combination with EtoposideCI value: 0.79 (synergistic)Not Applicable[2]
Medulloblastoma DaoyThis compound11.12-[3][4]
DaoyTemozolomide452.12-[3][4]
DaoyThis compound (2 µM) + Temozolomide256.811.76[3][4]
Acute Myeloid Leukemia HL-60 & Primary AML BlastsThis compoundInduces apoptosis-[5]
Drug-resistant AML specimensThis compound + Ara-CSynergistic killing-[5]

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. CI (Combination Index) values of <1 indicate synergism.

Cancer TypeCell LineTreatmentApoptosis Rate (%)Fold Increase in Apoptosis (Combination vs. Chemo Alone)Reference
Medulloblastoma DaoyTemozolomide16.18 ± 2.47-[3][4]
DaoyThis compound (2 µM) + Temozolomide23.20 ± 2.801.43[3][4]

Table 2: Pro-Apoptotic Effects of this compound in Combination Therapy.

Comparison with Alternative IGF-1R Inhibitors

This compound is one of several small molecule inhibitors targeting the IGF-1R pathway. A direct comparison of their biochemical potency reveals variations in their selectivity for IGF-1R over the closely related Insulin Receptor (IR), which can influence their therapeutic window and side-effect profile.

InhibitorTarget(s)IC50 (IGF-1R)IC50 (IR)Reference
This compound IGF-1R0.17 µM2.8 µM[2]
NVP-AEW541 IGF-1R/IR0.086 µM (in cells)2.3 µM (in cells)[6]
OSI-906 (Linsitinib) IGF-1R/IR35 nM75 nM[7][8][9][10]
BMS-754807 IGF-1R/IR1.8 nM1.7 nM[10]

Table 3: Comparison of IC50 Values for Various IGF-1R Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the anti-tumor activity of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of this compound, alone or in combination with other drugs, and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Culture cells on coverslips and treat with the desired compounds.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.

  • Quantification: Determine the percentage of TUNEL-positive cells from multiple fields of view.

Western Blot for PI3K/Akt Signaling Pathway

Western blotting is used to detect specific proteins in a sample and assess their expression levels and activation status.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Mandatory Visualizations

To further elucidate the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.

G cluster_0 IGF-1R Signaling Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits NVP_ADW742 This compound NVP_ADW742->IGF1R Inhibits

Caption: this compound inhibits the IGF-1R signaling pathway.

G cluster_1 Experimental Workflow for this compound Evaluation cluster_assays Endpoint Assays start Cancer Cell Culture treatment Treatment: - this compound (alone) - Chemotherapy (alone) - Combination start->treatment incubation Incubation (48-72 hours) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt tunel TUNEL Assay (Apoptosis) incubation->tunel wb Western Blot (Signaling Pathway Analysis) incubation->wb data_analysis Data Analysis and Comparison mtt->data_analysis tunel->data_analysis wb->data_analysis conclusion Conclusion on Anti-Tumor Activity data_analysis->conclusion

Caption: Workflow for assessing this compound's anti-tumor effects.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of NVP-ADW742, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document serves as a critical resource for researchers investigating the therapeutic potential and off-target effects of this compound.

Data Presentation: this compound Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a crucial determinant of its efficacy and safety. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target, IGF-1R, and a panel of related kinases. The data clearly demonstrates the potent and selective inhibitory activity of this compound against IGF-1R.

Kinase TargetIC50 (µM)Fold Selectivity vs. IGF-1R
IGF-1R 0.17 1
Insulin Receptor (InsR)2.8>16
c-Kit>5>29
HER2 (EGFR2)>10>58
PDGF Receptor (PDGFR)>10>58
VEGF Receptor-2 (VEGFR-2)>10>58
Bcr-Abl>5>29

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. A higher IC50 value indicates lower potency. Data compiled from multiple sources.[1][2]

Experimental Protocols

The determination of kinase inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for both biochemical and cellular assays commonly employed to evaluate compounds like this compound.

Biochemical Kinase Assay (General Protocol for IC50 Determination)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of an inhibitor.

1. Reagents and Materials:

  • Recombinant human kinase (e.g., IGF-1R)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • This compound (or other test inhibitor) at various concentrations

  • [γ-³²P]ATP or fluorescently labeled ATP analog

  • Phosphocellulose paper or other capture membrane

  • Scintillation counter or fluorescence plate reader

2. Procedure:

  • Prepare a serial dilution of this compound in the kinase reaction buffer.

  • In a microplate, add the recombinant kinase, the specific peptide substrate, and the various concentrations of this compound.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (or a fluorescent ATP analog) to each well. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radiolabel on the paper using a scintillation counter. For fluorescent assays, read the plate on a suitable plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Cellular Kinase Assay: IGF-1R Autophosphorylation (Capture ELISA)

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the autophosphorylation of IGF-1R in a cellular context.[2]

1. Reagents and Materials:

  • Cancer cell line overexpressing IGF-1R (e.g., MCF-7)

  • Cell culture medium and serum

  • This compound

  • IGF-1 ligand

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phosphate-buffered saline (PBS)

  • ELISA plate pre-coated with an anti-IGF-1R capture antibody

  • Detection antibody: Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

2. Procedure:

  • Seed the IGF-1R-overexpressing cells in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for 24 hours to reduce basal receptor activation.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

  • Stimulate the cells with a saturating concentration of IGF-1 ligand for a short period (e.g., 15 minutes) to induce IGF-1R autophosphorylation.

  • Wash the cells with ice-cold PBS and lyse them directly in the wells.

  • Transfer the cell lysates to the anti-IGF-1R capture antibody-coated ELISA plate and incubate to allow the receptor to bind.

  • Wash the plate to remove unbound cellular components.

  • Add the HRP-conjugated anti-phosphotyrosine antibody to detect the phosphorylated IGF-1R.

  • Wash the plate thoroughly.

  • Add the TMB substrate and incubate until a color develops.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition of IGF-1R phosphorylation for each this compound concentration and determine the IC50 value as described in the biochemical assay protocol.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for determining kinase selectivity.

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Activates Grb2 Grb2/Shc IGF1R->Grb2 Activates NVP_ADW742 This compound NVP_ADW742->IGF1R Inhibits PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.

Kinase_Selectivity_Workflow start Start: Compound Library (e.g., this compound) primary_screen Primary Screen: Inhibition of IGF-1R start->primary_screen secondary_screen Secondary Screen: Panel of Related Kinases primary_screen->secondary_screen Hits ic50_determination IC50 Determination for Active Hits secondary_screen->ic50_determination Hits data_analysis Data Analysis: Selectivity Profile Generation ic50_determination->data_analysis end End: Selective Inhibitor Identified data_analysis->end

Caption: Experimental workflow for determining kinase inhibitor selectivity.

References

Safety Operating Guide

Proper Disposal of NVP-ADW742: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. NVP-ADW742, a potent and selective inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase, is utilized in cancer research for its antiproliferative and proapoptotic effects on tumor cells.[1][2][3] Due to its biological activity, it is imperative to handle and dispose of this compound with the assumption that it is a cytotoxic agent. This guide provides a step-by-step operational plan for its safe disposal.

This compound is intended for research use only and is not for human or veterinary applications.[2][4][5] It is typically supplied as a crystalline solid and is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) for experimental use.[1][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • A fully buttoned lab coat

  • Safety goggles

  • Chemical-resistant gloves (butyl rubber is recommended when handling DMSO)[6]

All handling of this compound, both in its solid form and in solution, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Disposal of this compound Waste

The disposal of this compound must be managed as cytotoxic chemical waste and should be segregated from other laboratory waste streams.[7][8]

  • Solid this compound Waste:

    • Place expired or unwanted solid this compound into a dedicated, clearly labeled, and sealed container for cytotoxic chemical waste.

    • This container should be made of a material compatible with the chemical.

  • This compound Solutions (e.g., in DMSO):

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealed container.[6]

    • The container must be clearly labeled as "Cytotoxic Waste" and should list all chemical constituents, including the solvent (e.g., "this compound in DMSO").

    • Do not mix this waste with other organic solvent waste unless specifically permitted by your institution's hazardous waste program.[6][9]

  • Contaminated Labware and PPE:

    • Any items that have come into contact with this compound, such as pipette tips, centrifuge tubes, flasks, and gloves, are considered cytotoxic waste.[7]

    • Dispose of all contaminated sharps (needles, scalpels, etc.) in a designated, puncture-proof sharps container that is clearly labeled for cytotoxic sharps.[7][8]

    • Place non-sharp contaminated items (e.g., gloves, gowns, absorbent pads) in a dedicated, sealed bag or container for solid cytotoxic waste.[8]

  • All waste containers must be clearly labeled with a hazardous waste tag that includes:

    • The words "Hazardous Waste" and "Cytotoxic"

    • The full chemical name(s) of the contents (this compound and any solvents)

    • The approximate concentration and quantity of each component

    • The date the waste was first added to the container

    • The name of the principal investigator and the laboratory location

  • Store the sealed and labeled waste containers in a designated, secure area within the laboratory, away from general lab traffic, until they are collected by the institution's environmental health and safety (EHS) department.

  • Contact your institution's EHS or hazardous waste management office to arrange for the pickup and final disposal of the this compound waste.

  • Follow all institutional and local regulations for the disposal of cytotoxic chemical waste. The final disposal method for cytotoxic waste is typically high-temperature incineration.[7]

Quantitative Data Summary

PropertyValue
Chemical Name 5-[3-(phenylmethoxy)phenyl]-7-[trans-3-(1-pyrrolidinylmethyl)cyclobutyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS Number 475488-23-4
Molecular Formula C₂₈H₃₁N₅O
Molecular Weight 453.6 g/mol
Solubility Soluble in DMSO
Storage Temperature -20°C

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_waste_collection Waste Segregation & Collection cluster_containment Containment cluster_final_steps Final Steps PPE Don Appropriate PPE (Lab coat, Goggles, Gloves) FumeHood Work in a Chemical Fume Hood PPE->FumeHood SolidWaste Solid this compound LiquidWaste This compound Solutions ContaminatedItems Contaminated Labware & PPE SolidContainer Sealed Cytotoxic Solid Waste Container SolidWaste->SolidContainer LiquidContainer Sealed Cytotoxic Liquid Waste Container LiquidWaste->LiquidContainer ContaminatedItems->SolidContainer Non-Sharps SharpsContainer Cytotoxic Sharps Container ContaminatedItems->SharpsContainer Sharps Labeling Label Waste Containers (Contents, Date, PI) SolidContainer->Labeling LiquidContainer->Labeling SharpsContainer->Labeling Storage Store in Designated Secure Area Labeling->Storage Disposal Arrange Pickup by EHS for Incineration Storage->Disposal

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risk to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Operational Guide for Handling NVP-ADW742

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling NVP-ADW742. The following procedures are designed to ensure the safe handling and disposal of this potent IGF-1R inhibitor.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and is intended for research use only.[1][2] As with many small molecule inhibitors used in cancer research, it is prudent to handle it as a potentially hazardous compound. The specific long-term toxicological properties may not be fully known. Therefore, a comprehensive approach to personal protection is mandatory.

Minimum PPE Requirements:

  • Hand Protection: Chemical-resistant gloves (nitrile is a common choice) are essential to prevent skin contact.[3][4] Always inspect gloves for tears or punctures before use and change them frequently, especially if direct contact with the compound occurs.

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles must be worn at all times in the laboratory.[4]

  • Protective Clothing: A lab coat must be worn to protect street clothes and skin from contamination.[3] For procedures with a higher risk of splashing, consider a chemical-resistant apron over the lab coat.[3]

  • Respiratory Protection: While routine handling of small quantities in a well-ventilated area or a chemical fume hood may not require respiratory protection, a respirator may be necessary if there is a risk of generating aerosols or dusts.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure a safe laboratory environment.

Step 1: Receiving and Storage

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves and lab coat) when unpacking.

  • Store the compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure location.

  • This compound should be stored at -20°C for long-term stability.[5]

Step 2: Preparation of Stock Solutions

  • All weighing and preparation of stock solutions should be conducted in a chemical fume hood or a similar ventilated enclosure to avoid inhalation of the powder.

  • Use a dedicated set of spatulas and weighing papers.

  • This compound is soluble in DMSO, DMF, and Ethanol.[1]

  • Prepare solutions of the desired concentration as per your experimental protocol. For example, to prepare a 10 mM stock solution in DMSO, dissolve the appropriate mass of this compound in the calculated volume of DMSO.

Step 3: Use in Experiments

  • Wear all required PPE when handling solutions of this compound.

  • Conduct all experimental procedures involving the compound in a manner that minimizes the creation of aerosols.

  • Clearly label all tubes, plates, and flasks containing this compound.

Step 4: Spill Management

  • In case of a spill, immediately alert others in the vicinity.

  • If safe to do so, contain the spill using appropriate absorbent materials from a chemical spill kit.

  • Wear appropriate PPE, including gloves, lab coat, and eye protection, during cleanup. For larger spills, respiratory protection may be necessary.

  • Dispose of all contaminated materials as hazardous chemical waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.

  • Solid Waste: Used gloves, weighing papers, pipette tips, and other contaminated disposable materials should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 453.58 g/mol [2][5]
CAS Number 475488-23-4[1][2][5]
IC₅₀ (IGF-1R) 0.17 µM[1][2][6]
IC₅₀ (InsR) 2.8 µM[6][7]
Storage Temperature -20°C[5]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the safe handling workflow for this compound and its mechanism of action.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Disposal Receiving Receiving and Inspection Storage Secure Storage at -20°C Receiving->Storage Weighing Weighing in Fume Hood Storage->Weighing Dissolving Dissolving in Solvent Weighing->Dissolving Experiment In Vitro / In Vivo Use Dissolving->Experiment Waste Waste Segregation Experiment->Waste Spill Spill Management Spill->Waste Disposal Hazardous Waste Disposal Waste->Disposal SignalingPathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K NVP_ADW742 This compound NVP_ADW742->IGF1R Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.